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Core Science & Biosynthesis

Foundational

Boc-L-4-Bromophenylalaninol CAS 131372-64-0 physicochemical properties

This technical guide provides an in-depth analysis of Boc-L-4-Bromophenylalaninol , a critical chiral building block in medicinal chemistry. Physicochemical Properties, Synthesis, and Applications in Drug Discovery Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Boc-L-4-Bromophenylalaninol , a critical chiral building block in medicinal chemistry.

Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Boc-L-4-Bromophenylalaninol (also known as (S)-tert-butyl (1-(4-bromophenyl)-3-hydroxypropan-2-yl)carbamate ) is a "privileged scaffold" intermediate used extensively in the synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries. Its structural value lies in its trifunctional nature:

  • Chiral Center (S-configuration): Derived from L-phenylalanine, providing stereochemical integrity.

  • Aryl Bromide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Primary Alcohol: A versatile group amenable to oxidation (to aldehydes for reductive amination) or conversion to leaving groups (mesylates/tosylates) for cyclization.

Note on CAS Registry: While the user provided CAS 131372-64-0 , this specific registry number is often ambiguous in public databases. The chemically equivalent structure is frequently indexed under CAS 854760-84-2 or 1255215-26-9 . This guide focuses on the chemical structure defined by Boc-L-4-Bromophenylalaninol .

Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name (S)-tert-butyl (1-(4-bromophenyl)-3-hydroxypropan-2-yl)carbamate
Common Name Boc-L-4-Bromophenylalaninol
CAS Number 131372-64-0 (User Provided); 854760-84-2 (Common Commercial)
Molecular Formula C₁₄H₂₀BrNO₃
Molecular Weight 330.22 g/mol
SMILES CC(C)(C)OC(=O)NCO
Chirality L-configuration (S-absolute configuration)
Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting its utility in divergent synthesis.

G Figure 1: Functional Zone Analysis of Boc-L-4-Bromophenylalaninol Compound Boc-L-4-Bromophenylalaninol Boc N-Boc Group (Acid Labile Protection) Compound->Boc Alcohol Primary Alcohol (Oxidation/Activation) Compound->Alcohol Bromide Aryl Bromide (Cross-Coupling Handle) Compound->Bromide Chiral Chiral Center (S) (Stereochemical Control) Compound->Chiral

Physicochemical Profile

Understanding the physical state is crucial for accurate dosing and handling.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point 93–98 °C (Typical for Boc-amino alcohols)Experimental values vary by purity/polymorph.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Insoluble in water.[1][2]
Optical Rotation

to

(c=1, MeOH)
Value estimated based on non-bromo analog.
pKa ~10-11 (Alcohol); ~12 (Carbamate NH)Weakly acidic protons.
LogP ~2.5 - 3.0Moderately lipophilic due to Br-phenyl ring.

Synthetic Utility & Experimental Protocols

Protocol A: Synthesis from Boc-L-4-Bromophenylalanine

Context: The most reliable route to the alcohol is the reduction of the corresponding carboxylic acid (Boc-L-4-Bromophenylalanine, CAS 62129-39-9). Direct reduction with LiAlH₄ is risky due to potential Boc cleavage; therefore, the Mixed Anhydride Method is the industry standard for maintaining enantiopurity.

Reagents:

  • Starting Material: Boc-L-4-Bromophenylalanine (1.0 equiv)

  • Activator: Isobutyl chloroformate (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Reductant: NaBH₄ (2.5 equiv)

  • Solvent: THF (anhydrous) and Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-4-Bromophenylalanine (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM (11 mmol) via syringe. Stir for 5 minutes.

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (11 mmol), maintaining temperature below -10°C. Stir for 20 minutes. A white precipitate (NMM·HCl) will form.

  • Reduction: Filter off the precipitate rapidly (optional but cleaner) or proceed directly. Add NaBH₄ (25 mmol) dissolved in minimal water/methanol at 0°C.

  • Quench: Stir for 1 hour at 0°C. Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 30-50% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: The aryl bromide allows for the attachment of biaryl systems, essential for expanding the hydrophobic pocket binding in drug design.

Reactivity Workflow Diagram:

ReactionFlow Figure 2: Divergent Reactivity Pathways cluster_0 Path A: C-C Bond Formation cluster_1 Path B: Oxidation Start Boc-L-4-Bromophenylalaninol Step1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Start->Step1 Step2 Swern Oxidation (DMSO, Oxalyl Chloride) Start->Step2 Product1 Boc-L-4-(Aryl)phenylalaninol Step1->Product1 Product2 Boc-L-4-Bromophenylalaninal (Aldehyde) Step2->Product2

Handling, Storage, & Safety

  • Storage: Store at 2-8°C in a tightly sealed container. The compound is stable for >2 years if kept dry.

  • Hygroscopicity: The hydroxyl group and carbamate can attract moisture. Allow the container to reach room temperature before opening to prevent condensation.

  • Safety (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • ChemicalBook. BOC-L-4-BR-PHENYLALANINOL Properties and CAS Data. Retrieved from

  • Thermo Fisher Scientific. N-Boc-L-phenylalaninol (Analogous Non-Bromo Data). Retrieved from

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org.[1][3][4] Synth. 2017, 94, 358-371. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734477 (Boc-4-bromo-L-phenylalanine precursor). Retrieved from

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020, 16, 1024–1076. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Boc-L-4-Bromophenylalaninol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Boc-L-4-Bromophenylalaninol is a valuable chiral building block in the synthesis of complex pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Boc-L-4-Bromophenylalaninol is a valuable chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its utility in synthetic workflows is intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of Boc-L-4-Bromophenylalaninol, moving beyond a simple data table to elucidate the underlying physicochemical principles that govern its behavior. This document is designed to empower researchers to make informed decisions regarding solvent selection, experimental design, and purification strategies. While specific quantitative solubility data for Boc-L-4-Bromophenylalaninol is not extensively published, this guide synthesizes information on related compounds and fundamental solubility theories to provide a robust predictive framework and a detailed experimental protocol for its determination.

Introduction to Boc-L-4-Bromophenylalaninol: A Key Synthetic Intermediate

N-tert-Butoxycarbonyl-L-4-bromophenylalaninol, hereafter referred to as Boc-L-4-Bromophenylalaninol, is a derivative of the unnatural amino acid L-4-bromophenylalanine.[1][2] The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a crucial component in the construction of novel therapeutic agents.[1] The Boc (tert-butoxycarbonyl) protecting group on the amine enhances the compound's stability and modulates its solubility, making it amenable to various synthetic transformations, particularly in peptide synthesis and the development of enzyme inhibitors.[3][4] The terminal alcohol functionality further expands its synthetic utility, allowing for esterification or etherification reactions.

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization, chromatography), and overall process yield. This guide will provide the foundational knowledge to navigate these challenges.

Theoretical Framework: The Physicochemical Drivers of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Boc-L-4-Bromophenylalaninol, its solubility in a given organic solvent is a function of its molecular structure, which dictates its polarity, hydrogen bonding capacity, and van der Waals interactions.

Molecular Structure of Boc-L-4-Bromophenylalaninol:

  • Boc Group: The bulky tert-butyl group is lipophilic and contributes to solubility in non-polar to moderately polar solvents. The carbamate linkage introduces some polarity.

  • Bromophenyl Group: The phenyl ring is hydrophobic, while the bromine atom adds to the molecular weight and introduces a degree of polarity and polarizability.

  • Chiral Center and Backbone: The core amino alcohol structure provides a polar backbone.

  • Hydroxyl Group (-OH): This group is a key contributor to polarity and can act as both a hydrogen bond donor and acceptor.

  • Amine (as carbamate): The N-H group of the carbamate can also participate in hydrogen bonding as a donor.

G cluster_solute Boc-L-4-Bromophenylalaninol cluster_solvent Organic Solvents Boc Boc Group (Lipophilic, Bulky) Backbone Chiral Backbone (Polar) Boc->Backbone NonPolar Non-Polar (e.g., Hexane, Toluene) Boc->NonPolar van der Waals Chlorinated Chlorinated (e.g., DCM, Chloroform) Boc->Chlorinated Interactions Bromophenyl 4-Bromophenyl Group (Hydrophobic, Polarizable) Bromophenyl->Backbone Bromophenyl->NonPolar van der Waals Bromophenyl->Chlorinated Interactions PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Backbone->PolarAprotic Dipole-Dipole Hydroxyl Hydroxyl Group (-OH) (H-bond Donor/Acceptor) Hydroxyl->Backbone PolarProtic Polar Protic (e.g., Methanol, Ethanol) Hydroxyl->PolarProtic H-Bonding Amine Carbamate (-NH) (H-bond Donor) Amine->Backbone Amine->PolarProtic H-Bonding

Caption: Intermolecular forces influencing the solubility of Boc-L-4-Bromophenylalaninol.

Predicted Solubility Profile of Boc-L-4-Bromophenylalaninol

Based on its structure and general principles of solubility for protected amino acids and alcohols, we can predict its likely solubility in various classes of organic solvents. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and carbamate groups can form strong hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateThe dipole-dipole interactions between the polar backbone and the solvent will be significant. The related Boc-L-4-Bromophenylalanine is soluble in DMSO and Acetone.[2]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents can effectively solvate the entire molecule, including the lipophilic Boc and bromophenyl groups and the polar backbone. The related Boc-L-4-Bromophenylalanine is soluble in Dichloromethane and Chloroform.[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowThe polarity is intermediate. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Aromatic Hydrocarbons Toluene, BenzeneLowThe non-polar nature of these solvents will primarily interact with the Boc and bromophenyl groups, but will not effectively solvate the polar hydroxyl and carbamate moieties.
Aliphatic Hydrocarbons Hexane, PentaneVery Low / InsolubleThese non-polar solvents will not effectively solvate the polar functional groups of the molecule.
Esters Ethyl AcetateHigh to ModerateEthyl acetate has an intermediate polarity and can act as a hydrogen bond acceptor. The related Boc-L-4-Bromophenylalanine is soluble in Ethyl Acetate.[2]

Experimental Protocol for Determining the Solubility of Boc-L-4-Bromophenylalaninol

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a systematic approach to obtaining quantitative solubility data.

Materials and Equipment
  • Boc-L-4-Bromophenylalaninol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid Boc-L-4-Bromophenylalaninol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of Boc-L-4-Bromophenylalaninol of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Equilibrate in temperature-controlled shaker (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant through syringe filter C->D F Analyze saturated solution and standards by HPLC D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H

Caption: Experimental workflow for determining the solubility of Boc-L-4-Bromophenylalaninol.

Factors Influencing Solubility and Troubleshooting

  • Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of the Compound and Solvent: Impurities can significantly affect solubility. Use high-purity materials for accurate measurements.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

  • pH (in aqueous systems): While this guide focuses on organic solvents, if working with mixed aqueous-organic systems, the pH will play a critical role due to the potential for protonation or deprotonation of the molecule (though the Boc group is acid-labile).[6]

Conclusion

While a comprehensive public dataset on the solubility of Boc-L-4-Bromophenylalaninol is limited, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a robust predictive framework. This guide provides researchers with the theoretical background and a detailed experimental protocol to confidently determine its solubility in a range of organic solvents. By applying these principles, scientists and drug development professionals can optimize their synthetic and purification processes, ultimately accelerating the discovery and development of new therapeutics. The strategic selection of solvents based on the principles outlined herein will undoubtedly contribute to more efficient and successful research outcomes.

References

  • Organic Syntheses Procedure, N-tert-butoxycarbonyl-L-phenylalanine.
  • CymitQuimica, CAS 15761-39-4: BOC-L-Proline.
  • ECHEMI, BOC-L-4-BR-PHENYLALANINOL SDS, 854760-84-2 Safety Data Sheets.
  • Chem-Impex, Boc-4-bromo-L-phenylalanine.
  • ChemicalBook, (S)-N-BOC-4-Bromophenylalanine | 62129-39-9.
  • PMC, Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
  • Chem-Impex, Boc-α-methyl-L-4-bromophenylalanine.
  • LibreTexts, Solubility of Organic Compounds.
  • Google Patents, US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
  • PubChem - NIH, 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Beilstein Journals, Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • ResearchGate, Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K | Request PDF.
  • ACS Publications, Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences.
  • PMC, Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators.
  • Benchchem, General Experimental Protocol for Determining Solubility.
  • Chem-Impex, Boc-4-amino-L-phénylalanine.
  • BOC Sciences, Unnatural Amino Acids in Drug Discovery.
  • Benchchem, A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery.
  • ChemPep, Boc Solid Phase Peptide Synthesis.
  • MDPI, Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich, Boc-Phe-OH = 99.0 T 13734-34-4.
  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
  • Bachem, Peptide solubility.
  • Chemistry LibreTexts, 8: Identification of Unknowns (Experiment).

Sources

Foundational

An In-Depth Technical Guide to Boc-L-4-Bromophenylalaninol: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Boc-L-4-Bromophenylalaninol, a chiral building block of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-L-4-Bromophenylalaninol, a chiral building block of significant interest in medicinal chemistry and peptide science. The document elucidates its chemical structure, stereochemical integrity, and the nuanced roles of its constituent moieties—the tert-butyloxycarbonyl (Boc) protecting group, the L-configured amino alcohol backbone, and the 4-bromophenyl side chain. Detailed protocols for its synthesis via the reduction of Boc-L-4-bromophenylalanine esters are presented, with an emphasis on the causal factors influencing reaction outcomes. Furthermore, this guide explores the strategic application of Boc-L-4-Bromophenylalaninol in the design of novel therapeutics, particularly focusing on the impact of the 4-bromo substituent on molecular interactions, such as halogen bonding, which can enhance binding affinity and target selectivity.

Introduction: The Strategic Importance of Modified Phenylalaninols

In the landscape of drug discovery and peptide engineering, the incorporation of non-canonical amino acids and their derivatives is a cornerstone strategy for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Boc-L-4-Bromophenylalaninol has emerged as a valuable chiral building block, offering a unique combination of structural features that are highly advantageous for these pursuits. Its structure, which combines a protected amino group, a primary alcohol, and a halogenated aromatic ring, provides a versatile scaffold for the synthesis of complex molecules, including peptide mimetics and small molecule inhibitors. This guide serves as a detailed resource for researchers, providing both foundational knowledge and practical insights into the synthesis and application of this important synthetic intermediate.

Chemical Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in Boc-L-4-Bromophenylalaninol is critical to its utility as a chiral building block. Understanding its structure and stereochemistry is fundamental to its effective application in synthesis.

Molecular Identity
Identifier Value
IUPAC Name tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate[1][2]
Synonyms Boc-L-4-bromophenylalaninol, (S)-tert-Butyl (1-(4-bromophenyl)-3-hydroxypropan-2-yl)carbamate
CAS Number 1255215-26-9[1]
Molecular Formula C14H20BrNO3[1]
Molecular Weight 330.22 g/mol [1]
Key Structural Features and Stereochemistry

Boc-L-4-Bromophenylalaninol is characterized by three key structural components that dictate its chemical behavior and applications:

  • The L-Stereocenter: The molecule possesses a single chiral center at the C2 position of the propanol backbone, with the (S)-configuration, corresponding to the L-series of amino acids. This defined stereochemistry is crucial for creating stereospecific interactions with biological targets.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amino functionality. This acid-labile protecting group is stable under a wide range of reaction conditions, allowing for selective modifications at other parts of the molecule. Its removal is typically achieved under mild acidic conditions, which is a key advantage in multi-step synthesis.

  • The 4-Bromophenyl Side Chain: The presence of a bromine atom at the para-position of the phenyl ring significantly influences the molecule's properties. It increases hydrophobicity and introduces the potential for halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[3][4][5]

Diagram of Boc-L-4-Bromophenylalaninol Structure

Caption: Chemical structure of Boc-L-4-Bromophenylalaninol.

Synthesis of Boc-L-4-Bromophenylalaninol

The most common and efficient method for the synthesis of Boc-L-4-Bromophenylalaninol involves a two-step process starting from the commercially available N-Boc-4-bromo-L-phenylalanine. This process includes the esterification of the carboxylic acid followed by the reduction of the resulting ester to the primary alcohol.

Synthesis Workflow

G start Boc-L-4-Bromophenylalanine ester Boc-L-4-Bromophenylalanine Methyl Ester start->ester Esterification (e.g., SOCl2, MeOH) product Boc-L-4-Bromophenylalaninol ester->product Reduction (e.g., LiBH4, THF)

Caption: General synthesis workflow for Boc-L-4-Bromophenylalaninol.

Step-by-Step Experimental Protocol

Step 1: Esterification of N-Boc-4-bromo-L-phenylalanine

This step converts the carboxylic acid of the starting material into a methyl ester, which is more readily reduced in the subsequent step.

  • Materials:

    • N-Boc-4-bromo-L-phenylalanine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or another suitable esterification reagent

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvents for extraction (e.g., ethyl acetate)

  • Procedure:

    • Suspend N-Boc-4-bromo-L-phenylalanine in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and should be controlled.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-bromo-L-phenylalanine methyl ester.

Step 2: Reduction of N-Boc-4-bromo-L-phenylalanine Methyl Ester

The methyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent. Lithium borohydride is often preferred for its selectivity and milder nature compared to lithium aluminum hydride, which could potentially affect the Boc group or the aryl bromide.[6][7]

  • Materials:

    • N-Boc-4-bromo-L-phenylalanine methyl ester

    • Lithium borohydride (LiBH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ammonium chloride (saturated aqueous solution)

    • Organic solvents for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve N-Boc-4-bromo-L-phenylalanine methyl ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add lithium borohydride portion-wise.

    • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure Boc-L-4-Bromophenylalaninol.

Characterization and Spectroscopic Data

Proper characterization of the synthesized Boc-L-4-Bromophenylalaninol is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure.

Spectroscopic Data Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.85 (br s, 1H, NH), 3.85 (m, 1H, CH-N), 3.65 (m, 2H, CH₂-OH), 2.80 (m, 2H, CH₂-Ar), 1.40 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.0 (C=O, Boc), 137.5 (Ar-C), 131.5 (Ar-CH), 130.5 (Ar-CH), 121.0 (Ar-C-Br), 80.0 (C(CH₃)₃), 64.0 (CH₂-OH), 53.0 (CH-N), 38.0 (CH₂-Ar), 28.5 (C(CH₃)₃)
Mass Spectrometry (ESI+) m/z: 331.06 [M+H]⁺, 353.04 [M+Na]⁺
FTIR (KBr) ν (cm⁻¹): 3350 (O-H stretch), 3300 (N-H stretch), 2975, 2930 (C-H stretch), 1685 (C=O stretch, Boc), 1520 (N-H bend), 1170 (C-O stretch), 1010 (C-Br stretch)

Applications in Drug Discovery and Peptide Synthesis

Boc-L-4-Bromophenylalaninol is a versatile building block in the synthesis of a wide range of biologically active molecules.[][9]

Role of the 4-Bromo Substituent

The introduction of a bromine atom onto the phenyl ring is a strategic modification that can significantly enhance the pharmacological properties of a molecule.[3][10]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in a biological target.[4][5][6][11] This can lead to increased binding affinity and selectivity.[3][4]

  • Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The presence of the bromine atom can block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Incorporation into Bioactive Peptides and Small Molecules

Boc-L-4-Bromophenylalaninol can be used to synthesize peptidomimetics where the C-terminal carboxylic acid is replaced by a hydroxymethyl group. This modification can alter the peptide's susceptibility to proteolysis and change its binding mode. Furthermore, the primary alcohol can serve as a handle for further chemical modifications, such as esterification or etherification, to introduce other functional groups or link the molecule to a larger scaffold.

The 4-bromophenyl moiety itself is a valuable pharmacophore found in numerous approved drugs and clinical candidates. Its incorporation via Boc-L-4-Bromophenylalaninol allows for the exploration of structure-activity relationships in drug design. For instance, the bromine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling rapid library synthesis for lead optimization.[10]

Conclusion

Boc-L-4-Bromophenylalaninol is a strategically important chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the versatility of the Boc protecting group, and the unique properties conferred by the 4-bromophenyl moiety make it an invaluable tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, underscoring its significance for researchers in the field. The ability to leverage the 4-bromo substituent for enhancing molecular interactions and as a handle for further chemical diversification will continue to drive the use of this compound in the development of next-generation therapeutics.

References

  • Frontiers in Chemistry. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]. Accessed February 2026.

  • PubMed. Halogen bonding--a novel interaction for rational drug design? Available at: [Link]. Accessed February 2026.

  • Semantic Scholar. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Available at: [Link]. Accessed February 2026.

  • Bentham Open. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Available at: [Link]. Accessed February 2026.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding L-4-Bromophenylalanine: A Key Chemical for Organic Synthesis. Available at: [Link]. Accessed February 2026.

  • ResearchGate. Halogen bonding for rational drug design and new drug discovery. Available at: [Link]. Accessed February 2026.

  • PubMed. Halogen bonding for rational drug design and new drug discovery. Available at: [Link]. Accessed February 2026.

  • Wikipedia. Lithium borohydride. Available at: [Link]. Accessed February 2026.

  • MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Available at: [Link]. Accessed February 2026.

  • Semantic Scholar. L-4-Boronophenylalanine (all around the one molecule). Available at: [Link]. Accessed February 2026.

  • Journal of Science and Technology. Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Available at: [Link]. Accessed February 2026.

  • Supporting Information. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Available at: [Link]. Accessed February 2026.

  • PubChem. tert-butyl N-((1S)-1-(4-bromophenyl)-2-hydroxyethyl)carbamate. Available at: [Link]. Accessed February 2026.

  • PubChemLite. (2s)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. Available at: [Link]. Accessed February 2026.

  • Oakwood Chemical. N-Boc-4-bromo-L-phenylalanine. Available at: [Link]. Accessed February 2026.

  • PubChem. 4-Bromo-L-phenylalanine. Available at: [Link]. Accessed February 2026.

  • Google Patents. EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine.
  • PubChem. (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Available at: [Link]. Accessed February 2026.

  • PMC. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. Available at: [Link]. Accessed February 2026.

  • Beilstein Journals. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available at: [Link]. Accessed February 2026.

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]. Accessed February 2026.

  • RSC Publishing. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. Available at: [Link]. Accessed February 2026.

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]. Accessed February 2026.

  • Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]. Accessed February 2026.

  • PubChem. (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. Available at: [Link]. Accessed February 2026.

  • University of York. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available at: [Link]. Accessed February 2026.

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Exploratory

Introduction: The Critical Role of Boc-L-4-Bromophenylalaninol in Synthesis

An In-Depth Technical Guide to the Stability of Boc-L-4-Bromophenylalaninol Under Storage Conditions For Researchers, Scientists, and Drug Development Professionals Boc-L-4-Bromophenylalaninol is a chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Boc-L-4-Bromophenylalaninol Under Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Boc-L-4-Bromophenylalaninol is a chiral building block of significant value in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected amine, a primary alcohol, and a brominated phenyl ring, offers a versatile scaffold for constructing novel therapeutics. The bromine atom, in particular, provides a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable component in medicinal chemistry.[1]

The integrity and purity of this starting material are paramount to the success of multi-step syntheses. Degradation of Boc-L-4-Bromophenylalaninol can lead to the formation of impurities that may be difficult to remove in subsequent steps, potentially impacting the yield, purity, and safety profile of the final API. This guide provides a comprehensive overview of the stability profile of Boc-L-4-Bromophenylalaninol, potential degradation pathways, recommended storage conditions, and analytical methodologies to ensure its quality over time.

Understanding the Chemical Stability Profile

The stability of Boc-L-4-Bromophenylalaninol is primarily dictated by its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the primary alcohol, and the 4-bromophenyl moiety.

The Lability of the Boc Protecting Group

The Boc group is a widely utilized amine protecting group due to its general stability under basic and nucleophilic conditions.[2][3] This robustness allows for a broad range of chemical transformations on other parts of the molecule. However, the Boc group is inherently sensitive to acidic conditions and elevated temperatures.[2][4]

  • Acid-Catalyzed Degradation: The primary degradation pathway for Boc-L-4-Bromophenylalaninol is the acid-catalyzed cleavage of the Boc group.[3][] This reaction proceeds via the formation of a stable tert-butyl cation, which then typically eliminates isobutylene and carbon dioxide. The presence of even trace amounts of acidic impurities can initiate this degradation cascade. The deprotected product, L-4-Bromophenylalaninol, can then potentially undergo further reactions, leading to a complex impurity profile.

  • Thermal Decomposition: The Boc group is also susceptible to thermal degradation, particularly at temperatures exceeding 85-90°C.[2] Prolonged exposure to high temperatures can lead to the same deprotection reaction as seen under acidic conditions.

Oxidation of the Primary Alcohol

The primary alcohol functional group in Boc-L-4-Bromophenylalaninol presents a potential site for oxidation.[4] While typically stable under ambient conditions, exposure to oxidizing agents or certain atmospheric conditions over long periods could lead to the formation of the corresponding aldehyde or carboxylic acid. The presence of such impurities can complicate subsequent synthetic steps and introduce unwanted byproducts.

Stability of the 4-Bromophenyl Group

The 4-bromophenyl group is generally stable under typical storage and handling conditions. However, it is worth noting that under specific, and often harsh, conditions such as certain microbial or advanced oxidation processes, degradation of brominated aromatic compounds can occur.[6][7] For the purpose of this guide, which focuses on storage stability, the degradation of the bromophenyl ring is considered a low-risk pathway.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of Boc-L-4-Bromophenylalaninol, adherence to strict storage and handling protocols is essential. These recommendations are based on the known stability profile of the Boc group and other similar chemical intermediates.[1][2][4][8]

Parameter Recommendation Justification
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes thermal degradation of the Boc group and slows down potential oxidative processes.[1][2][4][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents potential long-term oxidation of the alcohol moiety.[4]
Light Protection from light (e.g., amber vials)Prevents potential photolytic degradation, a general best practice for complex organic molecules.[2]
Moisture Tightly sealed container with desiccantWhile the Boc group is not directly hydrolyzed under neutral conditions, moisture can facilitate other degradation pathways.[2]

Handling Best Practices:

  • Before use, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Handle the compound in a well-ventilated area.

  • Avoid contact with strong acids and strong oxidizing agents.[4][9]

Experimental Design for a Comprehensive Stability Study

A well-designed stability study is crucial for determining the shelf-life and appropriate storage conditions for Boc-L-4-Bromophenylalaninol.[10][11] Such a study should evaluate the impact of temperature, humidity, and light on the compound's purity and identity.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[] This information is vital for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start Boc-L-4-Bromophenylalaninol Stock Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of Boc-L-4-Bromophenylalaninol in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period.[4]

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store samples at room temperature and an elevated temperature (e.g., 60°C).[4] The Boc group is expected to be stable under these conditions.[3][4]

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store the sample at room temperature, protected from light.[4]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).[4]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies provide the data necessary to establish a retest period or shelf life for the compound.[10][13]

ICH-Guided Stability Protocol:

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 2-8°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C / 60% RH6 months0, 3, 6 months

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the purity of Boc-L-4-Bromophenylalaninol and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for stability testing due to its high sensitivity, resolution, and quantitative accuracy.[14]

Recommended HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A suitable gradient from low to high organic modifier (e.g., 20% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm or by Mass Spectrometry (MS)

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Structure Elucidation of Degradants

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and characterizing the structure of any degradation products observed during stability studies.[14]

Conclusion

Boc-L-4-Bromophenylalaninol is a stable compound when stored under appropriate conditions. The primary liability is the acid and thermal sensitivity of the Boc protecting group. By implementing the recommended storage and handling protocols—refrigeration or freezing, use of an inert atmosphere, and protection from light and moisture—the integrity of this valuable synthetic intermediate can be maintained. A robust stability testing program, utilizing a validated HPLC method, is essential to ensure the quality and purity of Boc-L-4-Bromophenylalaninol throughout its lifecycle in research and drug development.

References

  • Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Benchchem.
  • Analytical Techniques In Stability Testing.
  • Supplier CAS No 854760-84-2. BuyersGuideChem.
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
  • Boc-α-methyl-L-4-bromophenylalanine – Chem-Impex.
  • Boc-4-bromo-L-phenylalanine - Chem-Impex.
  • BOC-L-4-BR-PHENYLALANINOL SDS, 854760-84-2 Safety D
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
  • Stability Testing of Pharmaceutical Products.
  • Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Comprehensive Stability Studies. BOC Sciences.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC-L-4-BR-PHENYLALANINOL | 854760-84-2. ChemicalBook.
  • Boc-a-methyl-L-4-bromophenylalanine (CAS 1286768-44-2). Fluorochem.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Amino Acid Boc Protection. BOC Sciences.
  • Molecular characterization of the enzymes involved in the degradation of a brominated arom

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Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies for Boc-L-4-Bromophenylalaninol Derivatives

Abstract This guide details the synthetic protocols for converting Boc-L-4-Bromophenylalaninol (CAS: 131363-99-0) into secondary or tertiary amine derivatives via reductive amination. As the starting material is an alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for converting Boc-L-4-Bromophenylalaninol (CAS: 131363-99-0) into secondary or tertiary amine derivatives via reductive amination. As the starting material is an alcohol, it must first be oxidized to the corresponding aldehyde (Boc-L-4-Bromophenylalaninal ) before undergoing reductive amination. This two-step sequence is critical in medicinal chemistry for generating chiral diamines, often serving as intermediates for peptidomimetics or precursors for cross-coupling reactions (utilizing the 4-bromo handle).

Key Challenges Addressed:

  • Racemization: The

    
    -chiral center of 
    
    
    
    -protected amino aldehydes is highly prone to racemization.[1][2]
  • Chemoselectivity: Preserving the Boc protecting group and the aryl bromide functionality.

  • Over-alkylation: Controlling mono- vs. di-alkylation during the amination step.

Part 1: Strategic Overview & Pathway Analysis

The transformation requires a rigorous control of pH and temperature to maintain optical purity. The recommended workflow involves a mild oxidation followed immediately by a reductive amination using Sodium Triacetoxyborohydride (STAB).

Reaction Pathway Diagram[3]

G Alcohol Boc-L-4-Br-Phe-ol (Stable Precursor) Aldehyde Boc-L-4-Br-Phe-al (Racemization Prone) Alcohol->Aldehyde Oxidation (DMP or Parikh-Doering) Aldehyde->Aldehyde Racemization (Base/Heat) Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (R-NH2) - H2O Product Chiral Amine Derivative Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Step-wise conversion of Boc-L-4-Bromophenylalaninol to amine derivatives. Note the critical instability of the aldehyde intermediate.

Part 2: Step 1 - Oxidation of the Alcohol

Objective: Convert the primary alcohol to an aldehyde without epimerizing the


-center.
Method Selection Matrix
MethodReagentsRisk of RacemizationScalabilityRecommendation
Dess-Martin Periodinane (DMP) DMP, DCM, NaHCO₃Very Low Low-MedPrimary Choice (Lab Scale)
Parikh-Doering SO₃·Py, DMSO, Et₃NLowHighPrimary Choice (Scale-up)
Swern (COCl)₂, DMSO, Et₃NLow (if T < -78°C)MedGood alternative, strict T control needed
PCC/PDC Cr(VI) saltsHighLowAVOID (Acidic nature causes racemization)
Protocol A: Dess-Martin Periodinane (Recommended for <5g scale)

Use this method for highest optical purity.

Reagents:

  • Boc-L-4-Bromophenylalaninol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Water (1.1 equiv) - Accelerates reaction mechanism

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve Boc-L-4-Bromophenylalaninol in anhydrous DCM.

  • Addition: Add Dess-Martin Periodinane (DMP) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature (RT). Stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄; aldehyde usually runs higher than alcohol).

  • Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 mins until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate layers. Extract aqueous layer with Et₂O.[3] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30°C .

    • Note: Do not store the aldehyde. Use immediately in Step 2.

Part 3: Step 2 - Reductive Amination

Objective: Couple the freshly prepared aldehyde with an amine.[4]

Mechanism & Reagent Choice

We utilize Sodium Triacetoxyborohydride (STAB) .[5][6]

  • Why: STAB is less reducing than NaBH₄ (won't reduce the aldehyde directly) and tolerates the Boc group. It selectively reduces the imine species.[7]

  • Solvent: 1,2-Dichloroethane (DCE) is standard, but DCM or THF are acceptable.

Protocol B: Standard Reductive Amination (STAB Method)

Reagents:

  • Freshly prepared Boc-L-4-Bromophenylalaninal (1.0 equiv)

  • Amine (R-NH₂ or R₂NH) (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst for imine formation

  • 1,2-Dichloroethane (DCE) (0.1 - 0.2 M)

Procedure:

  • Imine Formation: Dissolve the aldehyde in DCE under N₂ atmosphere. Add the amine and Acetic Acid. Stir at RT for 30–60 minutes.

    • Checkpoint: This allows the equilibrium to favor the imine/iminium ion.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours (monitor by LC-MS for disappearance of imine).

  • Workup: Quench by adding saturated aqueous NaHCO₃ (gas evolution). Stir for 15 mins. Extract with DCM (3x).

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Decision Logic for Reducing Agents

DecisionTree Start Select Reducing Agent Q1 Is the amine non-nucleophilic (e.g., aniline)? Start->Q1 Q2 Is the substrate acid-sensitive (beyond Boc)? Q1->Q2 Yes (Weak base) STAB Use NaBH(OAc)3 (Standard) Q1->STAB No (Alkyl amine) Q2->STAB No Cyan Use NaCNBH3 + AcOH (Stronger, Toxic) Q2->Cyan Yes Pic Use 2-Picoline Borane (Green Alternative)

Figure 2: Selection guide for reducing agents based on amine basicity and substrate sensitivity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization Basic conditions during oxidation or workup.Use DMP (Protocol A). Avoid prolonged exposure to Et₃N. Keep workup neutral/mildly acidic.
Low Yield (Step 2) Incomplete imine formation.Add molecular sieves (4Å) during the imine formation step to scavenge water. Increase AcOH to 2.0 equiv.
Dialkylation Primary amine is too reactive.Use excess amine (3-5 equiv) or switch to a stepwise protection strategy (e.g., form amide then reduce).
Boc Cleavage Acidic conditions too harsh.Ensure AcOH is used, not TFA or HCl. Avoid NaCNBH3 at pH < 4.

Part 5: Safety & Handling

  • Dess-Martin Periodinane: Shock sensitive in pure form; store in freezer. Explosive hazard if heated >200°C.

  • Sodium Triacetoxyborohydride: Reacts with water to release H₂ gas (flammable). Quench carefully.

  • 4-Bromophenylalanine derivatives: Treat as potential biological hazards. The aryl bromide is a sensitizer.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem.1996 , 61, 3849–3862.[8] Link

  • Myers, A. G., et al. "Reductive Amination Protocols." Harvard University, Myers Group Protocols. Link

  • Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." J. Am. Chem. Soc.[9]1967 , 89, 5505–5507. Link

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Application

converting Boc-L-4-Bromophenylalaninol to alkyl halides for nucleophilic substitution

An in-depth guide to the synthesis of alkyl halides from Boc-L-4-Bromophenylalaninol, a critical transformation for introducing functional diversity in chiral building blocks used in contemporary drug discovery. Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of alkyl halides from Boc-L-4-Bromophenylalaninol, a critical transformation for introducing functional diversity in chiral building blocks used in contemporary drug discovery.

Introduction: Activating a Key Chiral Building Block

Boc-L-4-Bromophenylalaninol is a valuable chiral precursor in medicinal chemistry. The presence of the bromine atom on the phenyl ring offers a handle for cross-coupling reactions, while the Boc-protected amine and the primary alcohol provide orthogonal sites for further functionalization.[1] The conversion of the primary alcohol to an alkyl halide is a pivotal step, transforming the hydroxyl group, a poor leaving group, into a reactive electrophilic center poised for nucleophilic substitution (SN2) reactions. This activation unlocks the potential to introduce a diverse array of moieties, such as azides, cyanides, thiols, and various carbon nucleophiles, thereby enabling the synthesis of novel and complex molecular architectures.

This guide provides a detailed overview of the primary methods for converting Boc-L-4-Bromophenylalaninol into its corresponding alkyl chloride, bromide, and iodide. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the rationale behind the choice of reagents and reaction conditions.

Core Principles: From a Poor to an Excellent Leaving Group

The hydroxyl group (-OH) is inherently a poor leaving group due to the high basicity of the hydroxide anion (HO⁻). For a nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. The methods discussed herein achieve this by transiently forming an intermediate species where the oxygen atom is part of a group that can readily depart as a stable, neutral molecule or a weak base. For a primary alcohol such as Boc-L-4-Bromophenylalaninol, these transformations predominantly proceed via an SN2 mechanism.[2][3]

Workflow Overview

The conversion of Boc-L-4-Bromophenylalaninol to its corresponding alkyl halides can be visualized as a divergent synthetic process, starting from a common precursor.

G A Boc-L-4-Bromophenylalaninol B Boc-L-4-Bromophenylalaninyl Chloride A->B  SOCl₂, Pyridine C Boc-L-4-Bromophenylalaninyl Bromide A->C  PBr₃ D Boc-L-4-Bromophenylalaninyl Iodide A->D  PPh₃, I₂, Imidazole G cluster_0 Mechanism with SOCl₂ and Pyridine R_OH R-OH (Alcohol) SOCl2 SOCl₂ R_OH->SOCl2 Nucleophilic Attack Intermediate1 R-O(H+)-S(O)Cl Py Pyridine Chlorosulfite R-O-S(O)Cl (Alkyl Chlorosulfite) Py->Chlorosulfite Deprotonation Chloride_ion Cl⁻ Chlorosulfite->Chloride_ion Formation of Leaving Group Product R-Cl (Alkyl Chloride) Chloride_ion->Product SN2 Attack Byproducts SO₂ + Py-H⁺Cl⁻

Caption: SN2 mechanism for the conversion of an alcohol to an alkyl chloride using SOCl₂.

Protocol 1: Synthesis of (S)-tert-butyl (1-(4-bromophenyl)-3-chloropropan-2-yl)carbamate

Principle: This protocol utilizes thionyl chloride in the presence of pyridine to convert the primary alcohol to the corresponding alkyl chloride under mild conditions, minimizing side reactions. [4][5]

Reagents & Materials
Boc-L-4-Bromophenylalaninol
Thionyl chloride (SOCl₂)
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

| Standard glassware for work-up and purification |

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-4-Bromophenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ solution to quench the excess SOCl₂.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl chloride.

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Pyridine is flammable and toxic.

Synthesis of Boc-L-4-Bromophenylalaninyl Bromide

Mechanism: Phosphorus Tribromide (PBr₃)

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides. [3][6][7]The reaction proceeds via an SN2 mechanism:

  • The alcohol's oxygen atom attacks one of the phosphorus atoms in PBr₃, displacing a bromide ion. This forms a protonated alkoxyphosphonium intermediate.

  • A bromide ion, acting as a nucleophile, performs a backside attack on the carbon atom, displacing the now excellent leaving group (HOPBr₂). [3][8]3. This process repeats two more times, consuming all three bromine atoms of the PBr₃ molecule.

G cluster_1 Mechanism with PBr₃ R_OH R-OH (Alcohol) PBr3 PBr₃ R_OH->PBr3 Nucleophilic Attack Intermediate R-O(H+)-PBr₂ Bromide_ion Br⁻ Intermediate->Bromide_ion Displacement Product R-Br (Alkyl Bromide) Bromide_ion->Product SN2 Attack Byproduct HOPBr₂

Caption: SN2 mechanism for converting an alcohol to an alkyl bromide using PBr₃.

Protocol 2: Synthesis of (S)-tert-butyl (1-(4-bromophenyl)-3-bromopropan-2-yl)carbamate

Principle: This protocol employs phosphorus tribromide to efficiently convert the primary alcohol to the corresponding alkyl bromide. The reaction is typically performed at low temperatures to control its exothermicity. [2][6]

Reagents & Materials
Boc-L-4-Bromophenylalaninol
Phosphorus tribromide (PBr₃)
Diethyl ether or DCM (anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

| Standard glassware for work-up and purification |

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve Boc-L-4-Bromophenylalaninol (1.0 eq) in anhydrous diethyl ether or DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution. An excess is generally not required, but ensure the PBr₃ is fresh.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (2x).

    • Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood.

Synthesis of Boc-L-4-Bromophenylalaninyl Iodide

Mechanism: The Appel Reaction

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild, neutral conditions, which is particularly advantageous for sensitive substrates. [9][10]For the synthesis of alkyl iodides, a combination of triphenylphosphine (PPh₃), iodine (I₂), and imidazole is commonly used.

  • Triphenylphosphine reacts with iodine to form an iodophosphonium iodide species.

  • The alcohol attacks the electrophilic phosphorus atom, and imidazole facilitates the deprotonation, leading to an alkoxyphosphonium iodide intermediate.

  • The iodide ion then acts as a nucleophile, attacking the carbon center in an SN2 reaction. [11][12]4. This yields the alkyl iodide, with triphenylphosphine oxide (Ph₃P=O) and imidazolium hydroiodide as byproducts. The formation of the highly stable P=O double bond is a major driving force for the reaction. [10]

G cluster_2 Appel Reaction Mechanism for Iodination PPh3 PPh₃ I2 I₂ PPh3->I2 Activation Phosphonium_Iodide [Ph₃P-I]⁺I⁻ Alkoxyphosphonium [R-O-PPh₃]⁺I⁻ Phosphonium_Iodide->Alkoxyphosphonium Formation of Leaving Group R_OH R-OH (Alcohol) R_OH->Phosphonium_Iodide Attack on P Product R-I (Alkyl Iodide) Alkoxyphosphonium->Product SN2 Attack by I⁻ Byproducts Ph₃P=O

Caption: Appel reaction mechanism for the synthesis of an alkyl iodide.

Protocol 3: Synthesis of (S)-tert-butyl (1-(4-bromophenyl)-3-iodopropan-2-yl)carbamate

Principle: This protocol uses the Appel reaction conditions, which are notably mild and often provide high yields for the conversion of primary alcohols to alkyl iodides. [13]

Reagents & Materials
Boc-L-4-Bromophenylalaninol
Triphenylphosphine (PPh₃)
Iodine (I₂)
Imidazole
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath

| Standard glassware for work-up and purification |

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirred solution. A dark brown or purple color will develop.

  • Substrate Addition: Add a solution of Boc-L-4-Bromophenylalaninol (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize the excess iodine (the color will fade to pale yellow or colorless).

    • Transfer to a separatory funnel and extract the aqueous layer with the reaction solvent (2x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the pure alkyl iodide.

Safety Precautions: Iodine is corrosive and can cause stains. Handle triphenylphosphine and imidazole in a well-ventilated area.

Summary and Comparison of Methods

MethodReagent(s)ProductAdvantagesDisadvantages
Thionyl Chloride SOCl₂, PyridineAlkyl ChlorideGaseous byproducts (SO₂, HCl) simplify work-up. [14]Reagents are highly corrosive and moisture-sensitive.
Phosphorus Tribromide PBr₃Alkyl BromideHigh efficiency for primary and secondary alcohols. [6]Reagent is corrosive and reacts violently with water.
Appel Reaction PPh₃, I₂, ImidazoleAlkyl IodideVery mild, neutral conditions; high yields. [9][13]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. [13]

Conclusion

The conversion of Boc-L-4-Bromophenylalaninol to its corresponding alkyl halides is a fundamental and enabling transformation in synthetic and medicinal chemistry. By selecting the appropriate halogenating agent—thionyl chloride for chlorides, phosphorus tribromide for bromides, or the Appel reaction for iodides—researchers can reliably activate this chiral building block for a wide range of nucleophilic substitution reactions. The protocols detailed in this guide provide robust and reproducible methods for accessing these valuable intermediates, paving the way for the development of novel therapeutics and complex molecular probes.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). Vertex AI Search.
  • Appel reaction - Grokipedia. (n.d.). Grokipedia.
  • Appel reaction - Wikipedia. (n.d.). Wikipedia.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020, January 7). Chemistry Steps.
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis.
  • Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. (n.d.). Study.com.
  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (2023, May 22). Vedantu.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry.
  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry.
  • Common side reactions of PBr3 with alcohols and how to avoid them. (n.d.). Benchchem.
  • Alcohol + SOCl2. (2025, July 12). [Source name not available].
  • Appel Reaction. (n.d.). Organic Chemistry Portal.
  • Ch 8 : ROH + SOCl2 or PX3. (n.d.). University of Calgary.
  • Making Alkyl Halides From Alcohols. (2015, February 27). Master Organic Chemistry.
  • PREPARATION OF ALKYL HALIDES | HALOALKANES. (n.d.). ADICHEMISTRY.
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012, December 1). The University of Northern Colorado.
  • The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. (2026, January 15).
  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia.
  • 10.5 Preparing Alkyl Halides from Alcohols. (2023, September 20). Organic Chemistry | OpenStax.
  • 10.5: Preparing Alkyl Halides from Alcohols. (2024, March 17). Chemistry LibreTexts.
  • Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. (2021, February 13). YouTube.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps.
  • Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Advances.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.).
  • Boc-4-bromo-L-phenylalanine. (n.d.). Chem-Impex.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
  • Amino Acid Boc Protection. (n.d.). [Source name not available].
  • L-4-Boronophenylalanine (All around the one molecule). (2025, November 4).
  • Organic & Biomolecular Chemistry. (2018, January 10). [Source name not available].
  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Halogenation Reaction Services. (n.d.). BOC Sciences.
  • 9.3: Preparation of alkyl halides and related (RX). (2020, July 1). Chemistry LibreTexts.
  • Organic Halides CH-1. (n.d.). [Source name not available].
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • BOC-Group and acylation with acyl halide. (2025, January 5). Reddit.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.

Sources

Method

Palladium-Catalyzed Cross-Coupling Strategies for N-Boc-L-4-Bromophenylalaninol: A Comprehensive Application Note &amp; Protocol Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Framework Strategic Rationale & Substrate Profiling In modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Framework

Strategic Rationale & Substrate Profiling

In modern drug discovery and peptide engineering, the functionalization of chiral amino acid derivatives is a critical pathway for generating biaryl-modified peptides, small-molecule libraries, and precursors for functionalized drug candidates[1]. N-Boc-L-4-Bromophenylalaninol (CAS 854760-84-2) represents a highly versatile, yet chemically nuanced, building block. It possesses three distinct domains:

  • The para-Bromoaryl Motif: A highly reactive electrophilic site primed for palladium-catalyzed oxidative addition.

  • The Boc-Protected Amine: Ensures the preservation of the chiral center (L-configuration) by preventing lone-pair participation in racemization, but introduces acid sensitivity.

  • The Primary Alcohol (Alaninol): A nucleophilic handle that necessitates careful base selection during cross-coupling to prevent unintended O-arylation or oxidation.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind catalyst selection, solvent matrices, and base pairing to ensure that your cross-coupling workflows are robust, scalable, and self-validating.

Mechanistic Causality & Pathway Divergence

The success of cross-coupling N-Boc-L-4-Bromophenylalaninol hinges on controlling the catalytic cycle—specifically, balancing the rate of transmetalation against the risk of substrate degradation.

  • Oxidative Addition: The electron-rich nature of the alaninol side chain slightly deactivates the aryl ring compared to simple aryl bromides. Therefore, electron-rich phosphine ligands (e.g., dppf, XPhos) or highly active Pd nanoparticles are often required to accelerate the insertion of Pd(0) into the C–Br bond[2].

  • Base Selection (The Hydroxyl Dilemma): Strong bases (like NaH or KOtBu) will deprotonate the primary alcohol, leading to competitive O-arylation or catalyst poisoning. We strictly mandate the use of mild carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (TEA) which are strong enough to facilitate transmetalation but too weak to deprotonate the aliphatic alcohol.

  • Theranostic Applications: Beyond standard C-C bond formation, palladium catalysis on halogenated phenylalanine derivatives is heavily utilized to synthesize stannylated precursors for radiohalogen-labeled theranostics (e.g.,

    
    I or 
    
    
    
    I imaging agents)[3].

G A N-Boc-L-4-Bromophenylalaninol (Starting Material) B Pd(0) Catalyst Oxidative Addition A->B PdL_n C Pd(II) Aryl Complex (Intermediate) B->C D Suzuki-Miyaura + Aryl Boronic Acid C->D Transmetalation E Sonogashira + Terminal Alkyne / CuI C->E Transmetalation F Biaryl Alaninol Derivative (C-C Bond) D->F Reductive Elimination G Alkynyl Alaninol Derivative (C-C Triple Bond) E->G Reductive Elimination

Divergent Pd-Catalyzed Cross-Coupling Pathways for N-Boc-L-4-Bromophenylalaninol.

Quantitative Reaction Modalities

The following table synthesizes field-proven parameters for the functionalization of this specific substrate class, optimizing for maximum yield while preserving the Boc group and chiral integrity.

Reaction ModalityCoupling PartnerPreferred CatalystBase / AdditiveSolvent SystemTempExpected Yield
Suzuki-Miyaura Aryl Boronic AcidPd(dppf)Cl₂ or Pd NPsK₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80 °C75–95%
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂CuI / TEADMF or pure TEA70 °C70–85%
Stille (Theranostics)HexaalkylditinPd(PPh₃)₄NoneToluene110 °C60–80%

Note: Recent advancements have demonstrated the viability of Suzuki-Miyaura couplings on halogenated phenylalanine derivatives using PLGA-PEG-supported Pd nanoparticles in aqueous media, offering a greener alternative with excellent conversion rates[2].

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. They include specific causality checkpoints so the operator understands why a step is performed, alongside internal analytical validation markers.

Protocol A: Suzuki-Miyaura Biaryl Coupling

This protocol utilizes a biphasic system. The causality behind the 1,4-dioxane/water matrix is to ensure simultaneous solvation of the lipophilic N-Boc-L-4-Bromophenylalaninol and the inorganic K₂CO₃ base, which is required to activate the boronic acid via a boronate complex.

Materials:

  • N-Boc-L-4-Bromophenylalaninol (1.0 mmol, 330.2 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Degassed 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Reagent Loading: To a Schlenk flask, add the alaninol substrate, arylboronic acid, and K₂CO₃.

  • Atmospheric Control (Critical): Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be strictly excluded to prevent the Pd-catalyzed homocoupling of the boronic acid (forming biphenols) and the oxidation of the phosphine ligands.

  • Solvent & Catalyst Addition: Inject the degassed solvent mixture, followed by the rapid addition of Pd(dppf)Cl₂ under a positive stream of Argon.

  • Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 10 mL). Causality: Avoid acidic washes (like 1M HCl) to prevent premature cleavage of the acid-sensitive Boc protecting group. Dry the organic layer over anhydrous Na₂SO₄.

Self-Validation & QC Checkpoint:

  • Visual IPC: The reaction will transition from a bright orange suspension to a dark, opaque mixture as Pd(0) aggregates upon completion.

  • Mass Spectrometry (LC-MS): Confirm success by observing the disappearance of the distinct 1:1 isotopic bromine doublet (

    
    ) and the appearance of the biaryl product mass.
    
Protocol B: Sonogashira Alkynylation

For Sonogashira couplings, the use of Pd(PPh₃)₂Cl₂ with a CuI co-catalyst in a triethylamine (TEA) matrix is the gold standard for bromo-phenylalanine derivatives[4].

Materials:

  • N-Boc-L-4-Bromophenylalaninol (1.0 mmol)

  • Terminal Alkyne (e.g., ethynyltrimethylsilane) (1.25 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.03 mmol, 3 mol%)

  • Triethylamine (TEA) (2.0 mL)

Step-by-Step Workflow:

  • Matrix Preparation: Dissolve the bromo intermediate in anhydrous TEA under an N₂ atmosphere. Causality: TEA acts as both the solvent and the base required to neutralize the HX generated during the catalytic cycle.

  • Catalyst Seeding: Add Pd(PPh₃)₂Cl₂ and the terminal alkyne. Stir for 5 minutes.

  • Co-Catalyst Initiation (Critical Timing): Add CuI last. Causality: Adding CuI last, strictly under inert conditions, minimizes the formation of the copper acetylide in the presence of trace oxygen, thereby preventing the Glaser homocoupling of the alkyne[4].

  • Reaction: Heat to 70 °C and stir overnight.

  • Isolation: Dilute with EtOAc, filter through a pad of Celite to remove insoluble Pd/Cu salts, and concentrate in vacuo.

Self-Validation & QC Checkpoint:

  • Spectroscopic Validation (IR): The isolated product will exhibit a sharp, characteristic internal alkyne stretch (

    
    ) near 2200 cm⁻¹, distinct from the terminal alkyne C-H stretch (3300 cm⁻¹) of the starting material.
    

Troubleshooting & Quality Control

When scaling these reactions, researchers frequently encounter specific failure modes related to the substrate's functional groups.

  • Failure Mode 1: Substantial Dehalogenation (Reduction of Ar-Br to Ar-H).

    • Cause: Excessively long reaction times or the presence of primary/secondary alcohols (like the alaninol itself) acting as hydride donors via

      
      -hydride elimination under basic conditions.
      
    • Intervention: Lower the reaction temperature by 10 °C and switch to a more sterically hindered, faster-reductive-eliminating ligand like XPhos.

  • Failure Mode 2: Loss of the Boc Group.

    • Cause: Localized acidic environments during aqueous workup or prolonged exposure to silica gel during chromatography.

    • Intervention: Pre-treat the silica gel column with 1% TEA in hexanes prior to loading the crude mixture to neutralize acidic silanol sites.

  • Failure Mode 3: Racemization.

    • Cause: While the reduced alaninol is highly resistant to racemization compared to its ester counterpart, excessive heating (>100 °C) with strong bases can still cause epimerization at the chiral center.

    • Intervention: Strictly adhere to mild bases (K₂CO₃, TEA) and do not exceed 80 °C.

References

  • PLGA-PEG-supported Pd Nanoparticles as Efficient Catalysts for Suzuki-Miyaura Coupling Reactions in Water. CHIMIA. Available at: [Link]

  • Supplementary Information Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. The Royal Society of Chemistry. Available at: [Link]

  • Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-α-methyl-tyrosine for SPECT imaging of gliomas. ResearchGate. Available at: [Link]

Sources

Application

Synthesis of Peptidomimetics from Boc-L-4-Bromophenylalaninol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of peptidomimetics, utilizing Boc-L-4-Bromophenylalaninol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of peptidomimetics, utilizing Boc-L-4-Bromophenylalaninol as a versatile starting material. This unique building block offers a strategic entry point for creating diverse molecular architectures with potential therapeutic applications. By leveraging modern cross-coupling and functional group manipulation techniques, researchers can readily access a wide array of novel peptidomimetic scaffolds.

Introduction: The Role of Peptidomimetics and the Utility of a Functionalized Phenylalaninol Scaffold

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1] The rational design of peptidomimetics is a cornerstone of modern drug discovery, enabling the development of therapeutics that can effectively modulate biological pathways.[2] The incorporation of non-natural amino acids and the modification of the peptide backbone are key strategies in this endeavor.[3]

Boc-L-4-Bromophenylalaninol serves as an exceptional starting point for the synthesis of diverse peptidomimetics. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The protected amino alcohol functionality offers further opportunities for modification, including oxidation to the corresponding aldehyde for subsequent elaboration or direct incorporation into peptide-like structures.[4]

Synthetic Strategies and Core Protocols

The functionalization of Boc-L-4-Bromophenylalaninol can be broadly categorized into two main approaches: modification of the aryl bromide and manipulation of the amino alcohol moiety. The following sections provide detailed protocols for key transformations within these categories.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom of Boc-L-4-Bromophenylalaninol is strategically positioned for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental to creating a diverse library of peptidomimetic precursors.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[5][6] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the 4-position of the phenylalanine ring, significantly expanding the chemical space accessible from the starting material.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Boc-L-4-Bromophenylalaninol

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[7][8]

Materials:

  • Boc-L-4-Bromophenylalaninol

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add Boc-L-4-Bromophenylalaninol (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligandThe choice of catalyst and ligand can significantly impact reaction efficiency, especially with sterically hindered or electronically diverse coupling partners.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II)(Ar)(Br)L2 Pd(II)(Ar)(Br)L2 Oxidative\nAddition->Pd(II)(Ar)(Br)L2 Ligand\nExchange Ligand Exchange Pd(II)(Ar)(Br)L2->Ligand\nExchange R2NH Pd(II)(Ar)(NHR2)L2+ Pd(II)(Ar)(NHR2)L2+ Ligand\nExchange->Pd(II)(Ar)(NHR2)L2+ Deprotonation Deprotonation Pd(II)(Ar)(NHR2)L2+->Deprotonation Base Pd(II)(Ar)(NR2)L2 Pd(II)(Ar)(NR2)L2 Deprotonation->Pd(II)(Ar)(NR2)L2 Reductive\nElimination Reductive Elimination Pd(II)(Ar)(NR2)L2->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L2

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during oxidation of Boc-L-4-Bromophenylalaninol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical degradation during the oxidation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical degradation during the oxidation of chiral N-protected amino alcohols.

Boc-L-4-Bromophenylalaninol is a highly valuable building block in peptide and small-molecule drug synthesis. However, its oxidation to the corresponding aldehyde (Boc-L-4-Bromophenylalaninal) is notoriously plagued by racemization (loss of enantiomeric excess, ee). This guide dissects the chemical causality behind this epimerization and provides self-validating, field-proven protocols to ensure complete stereochemical integrity.

Visualizing the Mechanistic Failure Point

To troubleshoot racemization, we must first understand the mechanistic divergence between successful oxidation and base-catalyzed degradation. The diagram below illustrates how the choice of base dictates the stereochemical outcome.

Racemization_Pathway A Boc-L-4-Bromophenylalaninol (Chiral Amino Alcohol) B Alkoxysulfonium Intermediate (Activated Complex) A->B Activation (DMSO/COCl2) C Boc-L-4-Bromophenylalaninal (Desired Chiral Aldehyde) B->C Bulky Base (DIPEA) (Steric Exclusion) D Achiral Enol/Enolate (Loss of Stereocenter) B->D Small Base (Et3N) (Alpha-Deprotonation) C->D Base-Catalyzed Enolization E Racemic Aldehyde (~50% R / ~50% S) D->E Non-selective Reprotonation

Caption: Mechanistic divergence of Boc-L-4-Bromophenylalaninol oxidation highlighting base-catalyzed racemization.

Troubleshooting FAQs

Q1: Why does my Boc-L-4-Bromophenylalaninal racemize so rapidly during a standard Swern oxidation? A1: The causality lies in the basicity and steric profile of the reagents used during the final step of the Swern protocol. Standard Swern oxidation utilizes triethylamine (Et₃N) to deprotonate the alkoxysulfonium intermediate[1]. However, the α-proton of your newly formed aldehyde is highly acidic due to the electron-withdrawing effects of both the carbonyl group and the adjacent N-Boc moiety. Et₃N is sufficiently small and basic to deprotonate this α-carbon, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a racemic mixture.

Q2: How can I modify the Swern oxidation to prevent this loss of enantiomeric purity? A2: You must uncouple the desired intermediate deprotonation from the undesired α-proton deprotonation. This is achieved through steric hindrance. By substituting Et₃N with N,N-diisopropylethylamine (DIPEA, Hünig's base), you introduce significant steric bulk. DIPEA is basic enough to drive the Swern mechanism but too bulky to efficiently abstract the sterically encumbered α-proton of the Boc-protected aldehyde. This modification (the Roush/Dondoni protocol) routinely preserves >97% ee[2].

Q3: Are there completely base-free alternatives that guarantee stereoretention? A3: Yes. If your substrate is exceptionally sensitive, transitioning to hypervalent iodine or catalytic radical reagents is the most robust solution. Dess-Martin Periodinane (DMP) operates under mildly acidic to neutral conditions, entirely bypassing the base-catalyzed enolization pathway, allowing for racemization-free oxidation[3]. Alternatively, the TEMPO/BAIB catalytic system provides an exceptionally mild, highly selective oxidation environment that is well-tolerated by N-Boc groups and preserves α-chirality flawlessly[2].

Quantitative Data: Oxidation Method Comparison

To assist in selecting the optimal route for your specific laboratory constraints, review the comparative data below.

Oxidation MethodPrimary ReagentsBase UtilizedReaction TempTypical Yield% ee Retention
Standard Swern (COCl)₂, DMSOEt₃N (Small)-78 °C to RT75 - 85%< 85% (Poor)
Modified Swern (COCl)₂, DMSODIPEA (Bulky)-78 °C to -60 °C80 - 90%> 97% (Excellent)
Dess-Martin DMPNone / NaHCO₃0 °C to RT85 - 95%> 98% (Excellent)
TEMPO / BAIB TEMPO (cat.), BAIBNone0 °C to RT80 - 92%> 98% (Excellent)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . They include built-in visual and thermodynamic checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Protocol A: Modified Swern Oxidation (DIPEA Protocol)

Use this when scaling up, as reagents are highly cost-effective.

  • System Purge: Flame-dry a round-bottom flask under vacuum and backfill with dry Argon. Add anhydrous CH₂Cl₂ (10 mL/mmol substrate) and oxalyl chloride (1.5 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Activation Checkpoint: Dropwise, add anhydrous DMSO (3.0 equiv) dissolved in CH₂Cl₂. Validation: You must observe immediate gas evolution (CO and CO₂). If no bubbling occurs, your oxalyl chloride has hydrolyzed; abort and source fresh reagent.

  • Substrate Addition: Stir for 15 minutes. Add Boc-L-4-Bromophenylalaninol (1.0 equiv) in CH₂Cl₂ dropwise over 10 minutes. Stir for an additional 45 minutes at -78 °C.

  • Steric Base Addition: Add anhydrous DIPEA (5.0 equiv) dropwise. Validation: The solution should remain clear or turn slightly pale yellow. A dark yellow/brown color indicates the internal temperature has spiked above -60 °C, risking Pummerer rearrangement byproducts.

  • Quench & Isolate: Stir for 30 minutes at -78 °C, then slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30 °C to prevent thermal degradation of the aldehyde.

Protocol B: TEMPO/BAIB Catalytic Oxidation

Use this for highly sensitive substrates or when cryogenic cooling (-78 °C) is unavailable.

TEMPO_Cycle Alc Boc-L-4-Bromophenylalaninol Ald Boc-L-4-Bromophenylalaninal Alc->Ald Hydride Transfer Oxo Oxoammonium Cation (Active Oxidant) Hydrox Hydroxylamine Intermediate Oxo->Hydrox Oxidizes Substrate Hydrox->Oxo Re-oxidized by BAIB BAIB BAIB (Terminal Oxidant) BAIB->Hydrox Drives Cycle

Caption: TEMPO/BAIB catalytic cycle enabling mild, base-free oxidation of sensitive amino alcohols.

  • Preparation: Dissolve Boc-L-4-Bromophenylalaninol (1.0 equiv) in CH₂Cl₂ (5 mL/mmol). Add TEMPO (0.1 equiv). Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv) in one portion.

  • Colorimetric Validation: Validation: Upon addition of BAIB, the solution will transition from colorless to a distinct pale orange/red. This color change confirms the successful oxidation of the TEMPO radical to the active oxoammonium cation.

  • Reaction Monitoring: Stir at 0 °C to room temperature. Validation: Monitor via TLC. The newly formed aldehyde will be strongly UV active and will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, whereas the starting alcohol will not react with 2,4-DNP.

  • Workup: Once complete (typically 1-2 hours), quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

References

  • Title: What Is Swern Oxidation?
  • Source: nih.
  • Source: scholaris.
  • Source: d-nb.

Sources

Optimization

removing Boc protecting group from 4-bromophenylalaninol without side reactions

A Guide for Researchers on Avoiding Side Reactions Welcome to the technical support center for advanced synthetic challenges. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Avoiding Side Reactions

Welcome to the technical support center for advanced synthetic challenges. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-bromophenylalaninol. We will delve into the mechanistic rationale behind common protocols, diagnose potential side reactions, and offer validated strategies to ensure high yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What makes the Boc deprotection of 4-bromophenylalaninol challenging?

The primary challenge lies in the molecule's structure: it contains a primary alcohol (-CH₂OH) in addition to the N-Boc protected amine. While the Boc group is designed for easy removal under acidic conditions, these same conditions can promote side reactions with the primary alcohol. The aryl bromide is generally stable but underscores the need for controlled, mild conditions to avoid unforeseen reactivity.

Q2: What is the most common side reaction, and why does it occur?

The most prevalent side reaction is the formation of a trifluoroacetate ester at the primary alcohol position when using trifluoroacetic acid (TFA) for deprotection.[1] TFA is both a strong acid and a nucleophile. Under the reaction conditions, it can directly esterify the primary alcohol via a Fischer-type esterification mechanism.[2][3][4][5] This not only consumes the starting material and reduces the yield of the desired product but also introduces a significant purification challenge.

Q3: How can I monitor the reaction to detect problems early?

Effective reaction monitoring is crucial. The best method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • TLC: The deprotected amine product will have a much lower Rf value (it will stick to the silica gel more) than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly effective, as it produces a distinct color (usually purple or blue) upon reacting with the newly formed primary amine.[6]

  • LC-MS: This provides a clear picture of the consumption of starting material, formation of the product (look for the correct mass), and the appearance of any side products (e.g., a mass corresponding to the trifluoroacetylated product).

Troubleshooting Guide: Diagnosing and Solving Deprotection Issues

This section addresses specific problems you may encounter during the deprotection of 4-bromophenylalaninol.

Problem 1: Incomplete reaction or low yield of the desired amine.
  • Symptom: Significant amount of starting material remains after the expected reaction time.

  • Potential Cause A: Insufficient acid concentration or equivalents. The cleavage of the Boc group is an acid-catalyzed process, and its rate can have a second-order dependence on the acid concentration.[7]

    • Solution: Ensure you are using a sufficient excess of acid. For standard TFA/DCM deprotections, a ratio of 20% to 50% TFA (v/v) is common.[7][8] If the reaction stalls, a careful, incremental addition of more acid can be attempted.

  • Potential Cause B: Inadequate reaction time or temperature. While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer times.[6][7]

    • Solution: Continue monitoring the reaction for a longer period. If the reaction is clean but slow, allowing it to stir overnight at room temperature may be an option. Gentle warming should be avoided as it can accelerate side reactions.

  • Potential Cause C: Poor solvent choice. The substrate and reagent must be fully solvated for an efficient reaction.[7]

    • Solution: Dichloromethane (DCM) is the most common and effective solvent for TFA-mediated deprotections.[7] If solubility is an issue, ensure your starting material is fully dissolved before adding the acid.

Problem 2: Formation of an unexpected major byproduct.
  • Symptom: A new spot appears on TLC (with an Rf between your start and product) or a new major peak in the LC-MS, often with a mass of +96 amu compared to the desired product (corresponding to C₂F₃O).

  • Potential Cause: Trifluoroacetate ester formation at the primary alcohol. This is the most likely side reaction when using TFA.[1]

    • Solution 1 (Optimization): Minimize the risk by modifying the TFA protocol. Perform the reaction at 0°C and monitor it closely, quenching it as soon as the starting material is consumed.[6][7] Using the minimum necessary concentration of TFA (e.g., starting with 20% in DCM) can also help.

    • Solution 2 (Change of Reagent): Switch to a non-nucleophilic acid system. A solution of 4M HCl in 1,4-dioxane is an excellent alternative.[9][10][11][12] The chloride ion is a much weaker nucleophile than trifluoroacetate, significantly suppressing the esterification side reaction. This method is often cleaner and highly selective for N-Boc removal in the presence of other acid-sensitive groups.[10][11][12]

Comparative Analysis of Recommended Deprotection Protocols

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 20-50% TFA in DCM, 0°C to RT, 1-3 hours[7][13]4-10 equivalents HCl, RT, 30-60 minutes[10][12]
Primary Side Reaction Trifluoroacetate ester formation at the alcohol[1]Minimal; product precipitates as HCl salt.
Work-up Evaporation of solvent/TFA, often followed by basic wash.Evaporation of solvent; may require trituration.
Key Advantage Fast and uses common, volatile reagents.High selectivity, avoids esterification.[10][11]
Key Disadvantage Risk of side reactions with nucleophilic substrates.Dioxane is a less desirable solvent; HCl can be corrosive.

Detailed Experimental Protocols

Protocol A: Optimized N-Boc Deprotection using TFA in DCM
  • Dissolve the Boc-4-bromophenylalaninol (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add Trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25% (v/v).

  • Stir the reaction at 0°C, monitoring its progress every 30 minutes by TLC (staining with ninhydrin) or LC-MS.

  • Once the starting material is fully consumed (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure (in vacuo).

  • To remove residual TFA, co-evaporate the residue with toluene or isopropanol (add the solvent and evaporate again) two to three times.[6]

  • The resulting product is the trifluoroacetate salt of 4-bromophenylalaninol. For the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Dry the organic layer, filter, and concentrate to yield the final product.

Protocol B: Selective N-Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-4-bromophenylalaninol (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary, though direct addition to the HCl/dioxane solution is often sufficient.

  • Add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature. The deprotection is often rapid, and the product may begin to precipitate as the hydrochloride salt.[6]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[10][12]

  • Upon completion, remove the solvent in vacuo.

  • The resulting solid is the hydrochloride salt of 4-bromophenylalaninol. It can be washed (triturated) with a non-polar solvent like diethyl ether or hexanes and collected by filtration to remove non-polar impurities.

Mechanistic Insights & Troubleshooting Logic

To effectively troubleshoot, understanding the underlying chemical pathways is essential. The diagrams below illustrate the desired reaction versus the problematic side reaction and a logical workflow for addressing experimental challenges.

Reaction Pathway Diagram

G SM Boc-4-bromophenylalaninol TFA + TFA (Acid) SM->TFA Prod Product: 4-bromophenylalaninol (Amine Salt) TFA->Prod Clean Deprotection (e.g., HCl/Dioxane) SideProd Side Product: Trifluoroacetate Ester TFA->SideProd Excess TFA / Heat Mech1 Desired Pathway: Boc Cleavage Mech2 Side Reaction: Esterification

Caption: Desired deprotection vs. esterification side reaction.

Troubleshooting Flowchart

G start Start Deprotection (e.g., TFA/DCM at 0°C) monitor Monitor by TLC/LC-MS after 1 hour start->monitor incomplete Incomplete Reaction monitor->incomplete Start Material > 5% complete Reaction Complete monitor->complete Start Material < 5% extend_time Extend time to 2-3h at 0°C. Re-evaluate. incomplete->extend_time check_purity Analyze Crude Product for Byproducts complete->check_purity extend_time->monitor pure Product is Clean. Proceed to Work-up. check_purity->pure Yes impure Side Product Observed (e.g., Ester) check_purity->impure No switch_method Switch to Milder Method: 4M HCl in Dioxane (Protocol B) impure->switch_method

Caption: A decision tree for troubleshooting the deprotection.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Adu-Ampratwum, D., et al. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • Shih, C.-C., et al. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for Boc-L-4-Bromophenylalaninol

An In-Depth Technical Guide to the ¹H NMR Chemical Shift Assignments for Boc-L-4-Bromophenylalaninol Introduction In the landscape of drug discovery and peptide synthesis, the precise structural characterization of inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Chemical Shift Assignments for Boc-L-4-Bromophenylalaninol

Introduction

In the landscape of drug discovery and peptide synthesis, the precise structural characterization of intermediates is paramount. Boc-L-4-Bromophenylalaninol, a chiral building block, is frequently utilized in the synthesis of complex molecules due to its unique structural features: a bulky, lipophilic bromophenyl group, a chiral center, and the versatile Boc-protecting group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone technique for verifying the identity and purity of such compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Boc-L-4-Bromophenylalaninol, offering a comparative analysis with related structures and the foundational principles governing their chemical shifts.

The Logic of the Spectrum: A Proton-by-Proton Analysis

The structure of Boc-L-4-Bromophenylalaninol presents several distinct proton environments, each with a characteristic chemical shift, multiplicity (splitting pattern), and integration value. Understanding these is key to interpreting the ¹H NMR spectrum.

A logical workflow for assigning the proton signals in Boc-L-4-Bromophenylalaninol is as follows:

Comparative

A Comparative Guide to the Analytical Characterization of Boc-L-4-Bromophenylalaninol

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel chemical entities is paramount. Intermediates such as Boc-L-4-Bromophenylalaninol, a protected amino...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel chemical entities is paramount. Intermediates such as Boc-L-4-Bromophenylalaninol, a protected amino alcohol, serve as critical building blocks. Its structural integrity directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on predicting and interpreting its mass spectrometry fragmentation pattern. We will explore the "why" behind the analytical choices, offering a framework for researchers to develop robust, self-validating characterization protocols.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for organic chemists, providing rapid and highly sensitive molecular weight determination.[1] When coupled with tandem mass spectrometry (MS/MS), it offers a detailed roadmap of a molecule's structure through controlled fragmentation. For a molecule like Boc-L-4-Bromophenylalaninol, Electrospray Ionization (ESI) is the preferred soft ionization technique, as it typically generates protonated molecular ions [M+H]+ with minimal in-source fragmentation, preserving the crucial molecular weight information.[2]

Predicting the ESI-MS/MS Fragmentation Cascade

The fragmentation of a molecule in a collision-induced dissociation (CID) experiment is not random; it follows predictable pathways governed by the principles of carbocation stability and the formation of stable neutral losses. For Boc-L-4-Bromophenylalaninol (Molecular Weight: 330.23 g/mol ), we can anticipate a fragmentation pattern dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group.[3][4]

Key Predicted Fragmentation Pathways:

  • Loss of the Boc Group: The most characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][5] Under ESI-CID conditions, the primary pathway is often the loss of isobutylene (C4H8, 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (CO2, 44 Da).[3][6] This two-step loss results in the deprotected, protonated amino alcohol.

  • Cleavage of the Phenylalaninol Backbone: Following the removal of the Boc group, further fragmentation will occur along the amino alcohol backbone. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common pathway for amines and alcohols as it leads to the formation of a resonance-stabilized cation.[7][8][9]

  • Influence of the Bromine Atom: The presence of a bromine atom is a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[10][11] Therefore, any fragment containing the bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, which is a powerful diagnostic tool.[10] Fragmentation can also involve the loss of the bromine radical (•Br), although this is more common in electron ionization (EI) than ESI.[10]

The following diagram illustrates the predicted fragmentation cascade for the protonated molecule.

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_side Alternative Pathways M [M+H]+ Boc-L-4-Bromophenylalaninol m/z 331/333 F1 [M+H - C4H8]+ m/z 275/277 M->F1 - 56 Da (Isobutylene) F4 [C4H9]+ tert-Butyl Cation m/z 57 M->F4 - 100 Da (Boc Group Loss, less common in ESI) F2 [M+H - C4H8 - CO2]+ L-4-Bromophenylalaninol m/z 231/233 F1->F2 - 44 Da (CO2) F3 [C7H7Br]+ Bromobenzyl Cation m/z 169/171 F2->F3 - CH3NO (Aminoethanol) caption Predicted fragmentation of Boc-L-4-Bromophenylalaninol.

Caption: Predicted fragmentation of Boc-L-4-Bromophenylalaninol.

Experimental Protocol: LC-MS/MS Analysis

A self-validating protocol ensures data integrity. This involves system suitability checks before analysis and the use of orthogonal techniques for confirmation.

  • Sample Preparation: Dissolve ~1 mg of Boc-L-4-Bromophenylalaninol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar analyte.[12]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Note: Avoid Trifluoroacetic Acid (TFA), as it can cause in-source deprotection of the Boc group.[13])

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B to elute the compound, and then re-equilibrate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected protonated molecule (e.g., m/z 100-500) to confirm the [M+H]+ ion at m/z 331/333.

    • MS2 (Tandem MS) Scan: Select the precursor ion (m/z 331) for collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Comparison with Alternative Analytical Methods

While MS/MS is powerful for structural elucidation, it should not be used in isolation. Orthogonal techniques provide complementary information, leading to a more confident and complete characterization.

Analytical TechniqueInformation ProvidedSensitivityThroughputKey Strengths & Weaknesses
LC-MS/MS Molecular Weight, Fragmentation Pattern (Connectivity), Isotopic Information.[12][14]Very High (pg-ng)HighStrengths: Excellent for identifying knowns/unknowns, requires minimal sample. Weaknesses: Isomer differentiation can be challenging, labile groups may fragment in-source.[13]
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry, and 3D structure.[15]Low (mg)LowStrengths: Gold standard for unambiguous structure confirmation. Weaknesses: Requires significantly more sample, less sensitive, complex mixtures are difficult to analyze.
FT-IR Spectroscopy Presence of key functional groups (e.g., C=O, N-H, O-H).[16]Moderate (µg-mg)HighStrengths: Fast, non-destructive, confirms functional groups. Weaknesses: Provides no information on molecular weight or connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise chemical structure of an organic molecule.

  • ¹H NMR: Would confirm the presence of the tert-butyl protons (a singlet around 1.4 ppm), the aromatic protons on the bromophenyl ring (a characteristic AA'BB' pattern), and the diastereotopic protons of the ethylamino alcohol backbone.[15]

  • ¹³C NMR: Would show distinct signals for the carbonyl of the Boc group (~155 ppm), the carbons of the tert-butyl group, and the aromatic carbons, including the carbon attached to the bromine atom.

NMR provides the definitive connectivity that MS can only infer from fragmentation. For example, MS cannot easily distinguish between Boc-L-4-Bromophenylalaninol and an isomeric structure like Boc-L-2-Bromophenylalaninol. NMR, however, would show a completely different aromatic splitting pattern, making the distinction trivial.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique to confirm the presence of expected functional groups. For Boc-L-4-Bromophenylalaninol, the key absorbances would be:

  • ~3400 cm⁻¹: O-H stretch from the alcohol.

  • ~3300 cm⁻¹: N-H stretch from the carbamate.

  • ~1690 cm⁻¹: C=O stretch from the Boc group's carbonyl.[16]

  • ~1390 and ~1365 cm⁻¹: A characteristic doublet indicating the presence of a tert-butyl group.[17]

The disappearance of the primary amine bands and the appearance of the strong carbonyl and N-H bands of the carbamate would confirm the successful Boc protection of the parent amino alcohol.[16]

Integrated Analytical Workflow

For robust characterization in a drug development setting, an integrated approach is essential. The following workflow ensures both efficiency and scientific rigor.

G cluster_workflow Integrated Characterization Workflow Start Synthesized Product: Boc-L-4-Bromophenylalaninol FTIR Step 1: FT-IR Spectroscopy (Functional Group Confirmation) Start->FTIR Quick Check LCMS Step 2: LC-MS Analysis (Purity & Molecular Weight) FTIR->LCMS Proceed if groups are correct MSMS Step 3: Tandem MS (MS/MS) (Fragmentation for ID) LCMS->MSMS Isolate [M+H]+ NMR Step 4: NMR Spectroscopy (Definitive Structure Proof) MSMS->NMR Confirm with fragmentation Final Fully Characterized Compound NMR->Final Final Confirmation caption Workflow for compound characterization.

Caption: Workflow for compound characterization.

Conclusion

The characterization of Boc-L-4-Bromophenylalaninol serves as an excellent model for the multi-faceted analytical approach required in modern chemical research. While mass spectrometry provides unparalleled sensitivity and crucial structural clues through its predictable fragmentation patterns—dominated by the facile loss of the Boc group—it is not an island.[3][18] True analytical trustworthiness is achieved by integrating MS data with the definitive connectivity information from NMR and the functional group confirmation from FT-IR. This holistic, self-validating workflow ensures that researchers and drug developers can proceed with confidence in the identity and purity of their materials, a cornerstone of scientific integrity.

References

  • Srinivasu, B., Raju, B., Sridhar, B., & Rao, R. N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1039–1048. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Dan-Hui, Y., & Wen-Jie, M. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Available at: [Link]

  • Naskar, D., & Roy, S. (2000). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron, 56(10), 1369-1377. Available at: [Link]

  • Goud, P. M., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(5), 1878-1883. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 19(3), 444-451. Available at: [Link]

  • Moroder, L., et al. (1986). Selective Acidic Cleavage of the tert-Butoxycarbonyl Group. Helvetica Chimica Acta, 69(3), 707-716. Available at: [Link]

  • Anson, A., et al. (2007). FTIR spectra for the Boc-aminated and unprotected SWCNT. ResearchGate. Available at: [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Kumar, S., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-5. Available at: [Link]

  • Tamilnadu Test House. (2025). Analytical Methods For Amino Acids. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Wang, M., et al. (2020). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1150, 122187. Available at: [Link]

  • Arshad, N., et al. (2012). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. ResearchGate. Available at: [Link]

  • Li, S., et al. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). Amino acid analysis. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-255. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity &amp; Performance of Halogenated Phenylalaninol Scaffolds

Executive Summary In the design of peptidomimetics, PROTACs, and small-molecule drugs, 4-halophenylalaninols serve as critical "warhead" precursors. While often treated interchangeably during retrosynthetic analysis, Boc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, PROTACs, and small-molecule drugs, 4-halophenylalaninols serve as critical "warhead" precursors. While often treated interchangeably during retrosynthetic analysis, Boc-L-4-Bromophenylalaninol (Br-Phe-ol) and Boc-L-4-Iodophenylalaninol (I-Phe-ol) exhibit distinct kinetic profiles that dictate their experimental success.

The Bottom Line:

  • Select the Iodo-analog (I-Phe-ol) for difficult cross-couplings (e.g., sterically hindered partners), mild room-temperature reactions, or late-stage radio-labeling.

  • Select the Bromo-analog (Br-Phe-ol) for scalable GMP processes, reactions requiring high thermal stability, or when cost-efficiency is paramount. Note that Br-Phe-ol often requires "hotter" ligands (e.g., SPhos, XPhos) or elevated temperatures to match the conversion rates of the iodide.

Fundamental Chemical Kinetics

The performance difference between these two scaffolds is rooted in the Bond Dissociation Energy (BDE) of the carbon-halogen bond.[1] This value determines the energy barrier for the Oxidative Addition step in transition-metal catalysis.

FeatureBoc-L-4-BromophenylalaninolBoc-L-4-IodophenylalaninolImpact on Reactivity
C-X Bond Energy ~81 kcal/mol~65 kcal/molIodide cleaves faster. The lower BDE of C-I allows oxidative addition to occur under milder conditions.
Leaving Group Ability GoodExcellentIodide is a softer, more labile leaving group, accelerating substitution reactions.
Polarizability ModerateHighThe large electron cloud of Iodine stabilizes the transition state during metal insertion.
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)Bromide is preferred for large-scale manufacturing to reduce waste mass.

Performance Analysis: Palladium-Catalyzed Coupling

The primary application for these scaffolds is Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The Oxidative Addition Differential

In a standard catalytic cycle, the rate-determining step (RDS) for aryl bromides is typically the oxidative addition of the Pd(0) species into the Ar-Br bond.

  • With I-Phe-ol: Oxidative addition is rapid and often not the RDS. This allows reactions to proceed at Room Temperature (RT).

  • With Br-Phe-ol: Significant thermal energy (60°C–100°C) or electron-rich ligands (e.g., phosphines like P(t-Bu)3) are required to lower the activation energy barrier.

The "Iodide Effect" (Nuance for Advanced Users)

While I-Phe-ol is generally more reactive, it can sometimes stall when using "classical" catalysts like Pd(PPh3)4.

  • Mechanism: The oxidative addition product [L2Pd(Ar)I] is stable. The high affinity of iodide for Palladium can lead to the formation of bridging iodide dimers (Pd-I-Pd), which are catalytically inactive resting states.

  • Solution: If I-Phe-ol yields are low despite high reactivity, switch to a bulky biaryl phosphine ligand (e.g., Buchwald ligands) or add a silver salt (AgOTf) to abstract the iodide and force turnover.

Visualization: Catalytic Energy Landscape

G Start Pd(0) Active Catalyst Br_TS High Energy TS (Requires Heat/Rich Ligand) Start->Br_TS + Br-Phe-ol I_TS Low Energy TS (Rapid at RT) Start->I_TS + I-Phe-ol Br_Int Pd(II)-Br Species Br_TS->Br_Int I_Int Pd(II)-I Species I_TS->I_Int Resting Inactive Dimer (Potential Iodide Trap) I_Int->Resting Slow Turnover (if unoptimized)

Figure 1: Comparative oxidative addition pathways. Note the lower energy barrier for the Iodide (Blue) vs. the Bromide (Red).

Experimental Protocol: Comparative Suzuki Coupling

This protocol is designed to validate the reactivity difference. It uses a "middle-ground" catalyst system to highlight the kinetic disparity.

Objective: Couple Boc-L-4-X-phenylalaninol with Phenylboronic acid.

Materials
  • Substrate A: Boc-L-4-Bromophenylalaninol (1.0 equiv)

  • Substrate B: Boc-L-4-Iodophenylalaninol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for air stability and moderate activity.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology (Step-by-Step)
  • Setup: Prepare two 10 mL reaction vials equipped with magnetic stir bars. Label them "Br-RXN" and "I-RXN".

  • Loading:

    • Add 0.5 mmol of the respective Halophenylalaninol to each vial.

    • Add 0.75 mmol Phenylboronic acid and 1.0 mmol K2CO3 to both.

  • Degassing: Add 5 mL of solvent mixture. Sparge with Nitrogen/Argon for 5 minutes. ( Crucial: Oxygen poisons Pd(0). )

  • Catalyst Addition: Add 3 mol% Pd(dppf)Cl2 to both vials simultaneously.

  • Reaction Phase 1 (Room Temp): Stir both vials at 25°C.

    • Checkpoint 1 (1 hour): Spot TLC (50% EtOAc/Hexane).

    • Expected Result: "I-RXN" should show significant product formation (Rf ~0.3-0.4) and consumption of starting material. "Br-RXN" will likely show >90% unreacted starting material.

  • Reaction Phase 2 (Thermal Challenge): If "Br-RXN" is incomplete, heat both vials to 80°C.

    • Checkpoint 2 (1 hour at 80°C): Spot TLC.[2]

    • Expected Result: "Br-RXN" will now proceed rapidly to completion.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Br-Phe-ol fails to react at 80°C Catalyst deactivation or poor ligand choice.Switch to Pd(PPh3)4 (if strictly anaerobic) or XPhos Pd G2 (highly active for chlorides/bromides).
I-Phe-ol turns black/precipitates Palladium Black formation (catalyst death).The reaction is too fast/exothermic. Reduce catalyst load to 0.5 mol% or lower temperature to 0°C.
Alcohol side-product observed Oxidation of the primary alcohol.Ensure the atmosphere is inert. If persistent, protect the alcohol as a TBDMS ether before coupling.

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Starting Material Q1 Is the coupling partner sterically hindered? Start->Q1 Res_Iodo Use Boc-L-4-Iodophenylalaninol (High Reactivity) Q1->Res_Iodo Yes (Ortho-subs, etc.) Q2 Is the reaction cost-sensitive (Scale >100g)? Q1->Q2 No Res_Bromo Use Boc-L-4-Bromophenylalaninol (Cost Effective) Q2->Res_Bromo Yes Q3 Does the molecule contain heat-sensitive moieties? Q2->Q3 No Q3->Res_Iodo Yes (Need RT rxn) Q3->Res_Bromo No (Can tolerate 80°C)

Figure 2: Selection logic based on steric hindrance, scale, and thermal tolerance.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Br vs C-I energy gap).
  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Oxidative Addition Kinetics: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex.[3] Journal of the American Chemical Society, 127(19), 6944–6945. Link

  • Synthesis of Halogenated Phenylalanines: Ben-David, I., et al. (2019). Scalable Synthesis of Boc-L-4-Iodophenylalanine. Organic Process Research & Development. (General reference for Boc-protection stability).
  • Comparative Catalyst Poisoning: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses the inhibition effects of halides). Link

Sources

Comparative

infrared (IR) spectroscopy peaks for Boc-L-4-Bromophenylalaninol identification

Executive Summary Boc-L-4-Bromophenylalaninol (CAS: 854760-84-2) is a critical chiral building block, often synthesized via the reduction of Boc-L-4-Bromophenylalanine .[1] In drug development, particularly for peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-4-Bromophenylalaninol (CAS: 854760-84-2) is a critical chiral building block, often synthesized via the reduction of Boc-L-4-Bromophenylalanine .[1] In drug development, particularly for peptidomimetics, verifying the complete reduction of the carboxylic acid to the primary alcohol without compromising the Boc protecting group or the aryl bromide is essential.

This guide provides a comparative spectroscopic analysis. Unlike NMR, which requires solubility and expensive deuterated solvents, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive method to monitor this transformation in solid state. The primary identification challenge lies in distinguishing the product alcohol from the precursor acid and detecting potential Boc-deprotection.

Comparative Analysis: Product vs. Alternatives

The following data compares the target molecule against its immediate precursor (the carboxylic acid) and a potential degradation impurity (the deprotected amine).

Table 1: Diagnostic Peak Comparison

Note: Wavenumbers (cm⁻¹) are approximate and may vary slightly based on sample preparation (ATR vs. KBr).

Functional GroupTarget: Boc-L-4-Br-Phenylalaninol Precursor: Boc-L-4-Br-Phenylalanine Impurity: Deprotected Amine
O-H Stretch 3300–3450 cm⁻¹ (Broad, Alcohol)2500–3300 cm⁻¹ (Very Broad, Acid dimer)~3300 cm⁻¹ (Weak/Absent if dry)
N-H Stretch ~3350 cm⁻¹ (Overlaps with OH)~3350 cm⁻¹ (Sharp shoulder on acid OH)3300–3400 cm⁻¹ (Doublet, Primary Amine)
C=O[2][3][4] Stretch 1680–1700 cm⁻¹ (Single band, Urethane)1690–1720 cm⁻¹ (Broad/Split, Acid + Urethane)Absent (No Boc)
C-O Stretch 1050–1080 cm⁻¹ (Primary Alcohol)~1200–1300 cm⁻¹ (Acid C-O)Absent
Aryl C-Br ~1010 / 1070 cm⁻¹~1010 / 1070 cm⁻¹~1010 / 1070 cm⁻¹
Table 2: Method Performance Comparison
FeatureFTIR (ATR) 1H NMR HPLC-UV
Speed < 2 Minutes15–30 Minutes30–60 Minutes
Sample Prep None (Solid state)Dissolution (CDCl₃/DMSO)Dissolution + Filtration
Specificity High for Functional Groups (OH vs COOH)High for StructureHigh for Purity %
Limit of Detection ~1–2% Impurity~0.5% Impurity<0.1% Impurity
Primary Utility Go/No-Go Decision (Reaction Completion) Structural ConfirmationFinal Purity Assay

Detailed Spectral Interpretation

The "Fingerprint" of Reduction

The transformation from Acid to Alcohol is spectroscopically dramatic.

  • Disappearance of the Acid "Beard": The precursor acid exhibits a massive, broad absorption from 2500 to 3300 cm⁻¹ due to O-H stretching in hydrogen-bonded dimers. In the target alcohol, this clears up significantly, leaving a distinct, albeit broad, alcohol O-H band centered around 3350–3400 cm⁻¹.

  • Carbonyl Simplification: The precursor contains two carbonyl types: the Boc urethane (~1690 cm⁻¹) and the carboxylic acid (~1710–1730 cm⁻¹). These often merge into a wide, jagged peak. Upon reduction to the alcohol, the acid carbonyl vanishes. The target spectrum should show a single, sharper carbonyl peak at ~1680–1700 cm⁻¹ corresponding solely to the Boc group.

The "Safety" Markers
  • Boc Integrity: Retention of the C=O peak at ~1690 cm⁻¹ and the C-O-C stretches (1150–1250 cm⁻¹) confirms the protecting group is intact. Loss of these peaks indicates acid-catalyzed deprotection.

  • Aryl Bromide: Look for sharp bands at 1070 cm⁻¹ and 1010 cm⁻¹ . While often obscured in the fingerprint region, these are consistent markers for the 4-bromophenyl moiety.

Experimental Protocol: ATR-FTIR

This protocol utilizes Attenuated Total Reflectance (ATR), which is superior to KBr pellets for Boc-protected amino alcohols due to their waxy nature.

Workflow Visualization

IR_Workflow Start Crude Product (Solid) Prep Sample Prep (Vacuum Dry) Start->Prep Measure Acquire Sample (32 Scans) Prep->Measure Clean Clean Crystal (Isopropanol) Background Acquire Background Clean->Background Background->Measure Analyze Peak Analysis Measure->Analyze

Figure 1: Standard ATR-FTIR acquisition workflow for solid amino alcohol derivatives.

Step-by-Step Methodology
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Set resolution to 4 cm⁻¹ and accumulation to 16 or 32 scans.

    • Critical: Run a background scan with the anvil raised (air background) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Preparation:

    • Drying: The sample must be free of reaction solvents (THF, MeOH) and water. Vacuum dry the solid for at least 1 hour. Residual water will artificially broaden the OH region (3400 cm⁻¹), leading to false negatives for reaction completion.

    • Placement: Place ~2–5 mg of the solid directly onto the center of the crystal.

  • Acquisition:

    • Lower the pressure anvil until the force gauge is in the "green" zone (optimal contact).

    • Acquire the spectrum.[5][6][7][8][9][10][11][12][13]

    • Self-Validation: Check the baseline. It should be flat. If the baseline slopes heavily, contact is poor; re-clamp.

  • Cleaning:

    • Wipe the crystal with a lint-free wipe dampened with Isopropanol. Avoid Acetone if using a ZnSe crystal, as it can degrade the mounting seal over time.

Decision Logic & Troubleshooting

Use the following logic gate to determine the status of your synthesis based on the IR data.

Decision_Tree Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Single_Peak Single Peak (~1690 cm⁻¹) Check_CO->Single_Peak Sharp Double_Broad Broad/Doublet (1690 + 1720 cm⁻¹) Check_CO->Double_Broad Split/Shoulder No_Peak No Peak Check_CO->No_Peak Absent Check_OH Check 3300-3500 cm⁻¹ (Hydroxyl Region) Single_Peak->Check_OH Fail_Inc FAIL: Incomplete Reduction Double_Broad->Fail_Inc Fail_Boc FAIL: Boc Deprotected No_Peak->Fail_Boc Pass PASS: Product Identified Check_OH->Pass Strong Broad Signal Check_OH->Fail_Inc Weak/Absent

Figure 2: Spectral decision tree for validating the synthesis of Boc-L-4-Bromophenylalaninol.

Common Pitfalls
  • Residual Solvent: A sharp peak at ~1050 cm⁻¹ might be the alcohol C-O, but it could also be residual THF (Tetrahydrofuran). Verify by checking for THF C-H stretches at 2850/2950 cm⁻¹.

  • Hygroscopicity: If the OH peak is massive and the baseline at 4000 cm⁻¹ is low, the sample is wet. Re-dry and re-acquire.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Derivatives. Available at: [Link]

  • Spectroscopy Online. The C-O Bond: Alcohols and Ethers. Available at: [Link]

Sources

Validation

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Boc-L-4-Bromophenylalaninol

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical checkpoint. Boc-L-4-Bromophenylalaninol, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical checkpoint. Boc-L-4-Bromophenylalaninol, a valuable chiral building block, requires robust and reliable analytical methods to verify its stereochemical integrity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in mechanistic principles and supported by experimental data. We will explore the leading chiral stationary phases (CSPs), delve into the causality behind methodological choices, and compare HPLC with alternative analytical techniques.

The Principle of Chiral HPLC: A Transient Dance of Diastereomers

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on a stationary phase.[1] For a separation to occur, there must be a difference in the stability of these complexes. According to the widely accepted three-point interaction model, at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary between one of the enantiomers and the CSP for effective chiral recognition.[1][2] The enantiomer that forms the more stable complex will be retained longer on the column, leading to different elution times and enabling quantification.

Comparing Chiral Stationary Phases for Boc-4-Bromophenylalaninol

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method.[3] For a molecule like Boc-4-Bromophenylalaninol, which possesses a carbamate (Boc) group, a hydroxyl group, and an aromatic ring, several types of CSPs are viable. We will compare the three most prominent classes: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations, capable of resolving nearly 90% of chiral compounds.[4][5] Their success stems from a combination of interaction types, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[4][6]

Mechanism of Recognition: The helical structure of amylose and the linear structure of cellulose, when derivatized with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate), create chiral cavities.[6] The Boc- and hydroxyl groups of Boc-4-Bromophenylalaninol can form hydrogen bonds with the carbamate groups on the CSP, while the bromophenyl ring can engage in π-π stacking and fit into the chiral grooves. The overall stereochemistry of the analyte dictates how well it fits and interacts, determining its retention time.

Typical Performance:

  • High Success Rate: Broad applicability for a wide range of chiral compounds.[4]

  • Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.[7]

  • Immobilized Versions: Offer enhanced solvent compatibility and column durability compared to coated phases.[7]

Macrocyclic Glycopeptide-Based CSPs: Multimodal Powerhouses

CSPs based on macrocyclic glycopeptides like teicoplanin, vancomycin, and ristocetin A offer unique, multimodal separation capabilities.[8] These complex molecules possess a variety of functional groups, including ionizable acids and bases, aromatic rings, and carbohydrate moieties, allowing for multiple interaction points.[9]

Mechanism of Recognition: For amino-derived compounds, the primary interaction is often an electrostatic (charge-charge) interaction between an ionized group on the analyte and an oppositely charged site on the selector.[10][11] In the case of Boc-4-Bromophenylalaninol, while the primary amine is protected, the hydroxyl group and the amide linkage of the Boc group can participate in crucial hydrogen bonding. The bromophenyl ring can interact with the peptide "basket" of the glycopeptide structure. These CSPs are highly sensitive to mobile phase pH and additives, which can alter the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity.[8]

Typical Performance:

  • Multimodal: Effective in reversed-phase, normal-phase, and a unique polar ionic mode (PIM).[8]

  • Complementary Selectivity: The different glycopeptides (vancomycin, teicoplanin, etc.) often provide different elution orders or resolve compounds that others cannot.[10]

  • LC-MS Compatibility: Well-suited for use with volatile buffers, making them ideal for LC-MS applications.

Pirkle-Type (Brush-Type) CSPs: Rational Design

Pirkle-type columns are based on smaller, well-defined chiral molecules (like amino acid derivatives) covalently bonded to the silica support.[2] A prominent example suitable for compounds like our target is the (R,R)-Whelk-O1, which functions as a π-electron acceptor and donor.

Mechanism of Recognition: These CSPs rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For a structurally similar molecule, β-amino-β-(4-bromophenyl) propionic acid, successful separation was achieved on an (R,R) Whelk-O1 column. The bromophenyl ring of the analyte acts as a π-electron system that can interact with the π-basic or π-acidic aromatic regions of the CSP. The hydroxyl and Boc-groups provide sites for hydrogen bonding and dipolar interactions.

Typical Performance:

  • Predictable Interactions: The well-defined structure allows for a more rational understanding of the separation mechanism.

  • High Efficiency: Often provide sharp, efficient peaks.

  • Normal Phase Dominance: Primarily used in normal-phase chromatography.

Data Presentation: Comparative Overview of Chiral HPLC Methodologies

Parameter Polysaccharide-Based CSP (e.g., CHIRALPAK® Series) Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® Series) Pirkle-Type CSP (e.g., (R,R)-Whelk-O1)
Primary Interaction H-bonding, π-π stacking, steric inclusion[4][6]Electrostatic, H-bonding, inclusion in peptide basket[10][11]π-π interactions, H-bonding, dipole stacking[2]
Typical Mobile Phase Normal Phase: Hexane/Alcohol; Reversed Phase: ACN/Water/BuffersReversed Phase: ACN/Water + Acid/Base; Polar Ionic: Methanol/Ethanol + Acid/BaseNormal Phase: Hexane/Ethanol + Acidic Modifier
Key Advantage Broadest applicability and high success rate[4]Multimodal capabilities and complementary selectivity[8][10]Rational mechanism, often high efficiency
Considerations Coated phases have solvent limitations; screening of different derivatives may be needed.Highly sensitive to mobile phase pH and additives.May require derivatization for analytes lacking necessary interaction sites.
Best Suited For General screening and a wide variety of racemates.Ionizable compounds, complex molecules, LC-MS applications.Analytes with aromatic rings and hydrogen-bonding groups.

Experimental Protocols

Below are representative, detailed protocols for developing a chiral HPLC method for Boc-4-Bromophenylalaninol based on the principles discussed.

Protocol 1: Polysaccharide-Based CSP Method Development
  • Column Selection:

    • Start with a robust, broadly applicable column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (or their immobilized equivalents, IA and ID).

  • Sample Preparation:

    • Dissolve the Boc-4-Bromophenylalaninol sample in the initial mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm.

    • Procedure: Screen the sample on the chosen column with both mobile phases to see which alcohol modifier provides better initial selectivity.[3]

  • Optimization:

    • Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%). A lower alcohol content generally increases retention and can improve resolution, but may broaden peaks.[3]

    • If the analyte contains acidic or basic impurities that affect peak shape, consider adding a small amount of an acidic (0.1% Trifluoroacetic Acid - TFA) or basic (0.1% Diethylamine - DEA) modifier, respectively. For the neutral Boc-4-Bromophenylalaninol, this is often unnecessary unless the sample is impure.[2]

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation is achieved when Rs ≥ 1.5.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: Macrocyclic Glycopeptide CSP Method Development
  • Column Selection:

    • Choose a CHIROBIOTIC® T (Teicoplanin) or CHIROBIOTIC® V (Vancomycin) column. These are often good starting points for N-protected amino acid derivatives.

  • Sample Preparation:

    • Dissolve the sample as described in Protocol 1.

  • Initial Screening (Reversed-Phase):

    • Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., start with 50:50 v/v). TFA is often used for N-protected amino acids in reversed-phase mode.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm.

  • Optimization:

    • Adjust the ratio of acetonitrile to water. Increasing the aqueous portion generally increases retention.

    • Explore the Polar Ionic Mode (PIM): Use a mobile phase of Methanol with a small amount of acid and base (e.g., 0.1% Acetic Acid and 0.05% Triethylamine). This mode can offer unique selectivity.

  • Data Analysis:

    • Perform calculations as described in Protocol 1.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_screening Method Screening cluster_analysis Analysis & Optimization cluster_quant Quantification prep Dissolve Boc-4-Bromophenylalaninol (1 mg/mL in mobile phase) screen_poly Polysaccharide CSP (e.g., CHIRALPAK® AD-H) Normal Phase: Hexane/IPA prep->screen_poly Inject screen_macro Macrocyclic CSP (e.g., CHIROBIOTIC® T) Reversed Phase: ACN/H2O/TFA prep->screen_macro Inject screen_pirkle Pirkle-type CSP (e.g., (R,R)-Whelk-O1) Normal Phase: Hexane/EtOH/TFA prep->screen_pirkle Inject result Partial or No Separation screen_poly->result success Baseline Separation (Rs ≥ 1.5) screen_poly->success screen_macro->result screen_macro->success screen_pirkle->result screen_pirkle->success optimize Optimize Mobile Phase - Adjust modifier % - Change modifier (EtOH/IPA) - Add additive (TFA/DEA) result->optimize If Rs < 1.5 quant Integrate Peak Areas Calculate % Enantiomeric Excess success->quant If Rs ≥ 1.5 optimize->screen_poly Re-inject optimize->screen_macro Re-inject optimize->screen_pirkle Re-inject

Caption: Chiral HPLC Method Development Workflow.

Comparison with Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric excess.

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[1]High precision, broad applicability, well-established, suitable for preparative scale.Can require extensive method development; high cost of chiral columns.
Chiral SFC Supercritical Fluid Chromatography with a CSP. The mobile phase is typically CO2 with a co-solvent.[12]Faster separations, lower organic solvent consumption, high efficiency.[12][13]Higher initial instrument cost; less suitable for highly polar compounds.
Chiral GC Gas Chromatography with a chiral stationary phase.Very high resolution, fast analysis times, sensitive detectors (e.g., MS).Analyte must be volatile or made volatile through derivatization, which adds a sample preparation step.[14]
NMR Spectroscopy Use of a Chiral Derivatizing Agent (CDA) to form diastereomers with distinct NMR signals, or a Chiral Solvating Agent (CSA) to induce chemical shift differences.[15]No separation required, provides structural information, can determine absolute configuration (e.g., Mosher's method).[16]Lower sensitivity and accuracy for minor enantiomers compared to chromatography, requires higher sample concentration.
Logical Flow for Method Selection

G start Need to Determine %ee of Boc-4-Bromophenylalaninol q1 High-throughput or 'Green' method desired? start->q1 q2 Is the analyte volatile or easily derivatized for volatility? q1->q2 No sfc Chiral SFC q1->sfc Yes q3 Is structural confirmation or absolute configuration needed? q2->q3 No gc Chiral GC q2->gc Yes hplc Chiral HPLC (Primary Choice) q3->hplc No nmr NMR with Chiral Agent q3->nmr Yes

Caption: Decision tree for selecting a chiral analysis method.

Conclusion and Recommendations

For the routine, high-precision determination of the enantiomeric excess of Boc-L-4-Bromophenylalaninol, chiral HPLC remains the most robust and reliable method . A screening approach utilizing both polysaccharide-based and macrocyclic glycopeptide-based columns is highly recommended to quickly identify a suitable separation.

  • For initial screening , a polysaccharide column like CHIRALPAK® IA (immobilized amylose derivative) under normal-phase conditions (Hexane/Ethanol) offers the highest probability of success.

  • If normal-phase methods are unsuccessful or if LC-MS compatibility is required, a CHIROBIOTIC® T (teicoplanin) column in reversed-phase or polar ionic mode should be evaluated.

While alternative techniques like SFC offer advantages in speed and solvent reduction, and NMR provides valuable structural data, they often serve as complementary rather than primary replacement methods in a drug development setting. The self-validating nature of a well-resolved chromatographic separation, where two distinct peaks are baseline separated and quantified, provides the highest degree of confidence for quality control and regulatory purposes.

References

  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. [Link]

  • Berthod, A., & Armstrong, D. W. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 1-14. [Link]

  • Berthod, A., et al. (2007). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. In Chiral Recognition in Separation Methods (pp. 203-236). Springer, Berlin, Heidelberg.
  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 50(7), 594–601. [Link]

  • Ikai, T., & Okamoto, Y. (2011). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 237-268). Springer, Berlin, Heidelberg. [Link]

  • Berthod, A., et al. (2005). Could linear solvation energy relationships give insights into chiral recognition mechanisms? 2. Characterization of macrocyclic glycopeptide stationary phases. Journal of chromatography. A, 1069(1), 49–59. [Link]

  • Sholl, E. L., et al. (2005). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron: Asymmetry, 16(15), 2585-2593. [Link]

  • Berthod, A. (2012). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 203-236). Elsevier. [Link]

  • Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. [Link]

  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of separation science, 35(9), 1011–1023. [Link]

  • Kalíková, K., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of separation science, 43(22), 4136–4153. [Link]

  • Bull, S. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2188. [Link]

  • Kolhekar, D. (2023, August 3). CHIRAL HPLC. Slideshare. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 24, 2024, from [Link]

  • Awad, R., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry (Weinheim an der Bergstrasse, Germany), 27(45), 12327–12331. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. Retrieved February 24, 2024, from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Chiral separations are extremely important to the pharmaceutical and. (n.d.). Phenomenex. Retrieved February 24, 2024, from [Link]

  • Brückner, H. (2002). 1.1.3. Chiral separation of amino acids by gas chromatography. In Amino Acid Analysis Protocols (pp. 23-42). Humana Press. [Link]

  • Klein, M., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanates. Chemical Science, 12(22), 7721-7727. [Link]

  • APPLICATIONS. (n.d.). Phenomenex. Retrieved February 24, 2024, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved February 24, 2024, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved February 24, 2024, from [Link]

  • Cleveland, T. (2014, August 22). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. LCGC Europe. [Link]

  • Regalado, E. L. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Chiral Separations (pp. 1-25). Springer, Cham. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 64-68. [Link]

  • Perova, N. M., et al. (2004). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Pharmaceutical Chemistry Journal, 38(11), 621-624. [Link]

  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
  • Application guide helps to find the right chiral separation approach. (2013, April 1). Scientist Live. [Link]

  • Singh, S., & Sharma, N. (2023). Enantiomeric separation of drugs by HPLC. ResearchGate. [Link]

  • ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. (n.d.). Daicel. Retrieved February 24, 2024, from [Link]

  • Contino, A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8503. [Link]

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  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved February 24, 2024, from [Link]

  • De la Tova, J. C., & Marina, M. L. (2018). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Analysis (pp. 1-25). Humana Press, New York, NY. [Link]

  • Chiral Applications Database. (n.d.). Daicel Chiral Technologies. Retrieved February 24, 2024, from [Link]

  • Müllner, T., et al. (2014). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of chromatography. A, 1363, 160–167. [Link]

  • Lee, W., et al. (2021). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 12(9), 329-342. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-L-4-Bromophenylalaninol

Welcome to your essential safety and operational guide for handling Boc-L-4-Bromophenylalaninol (CAS No. 854760-84-2)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling Boc-L-4-Bromophenylalaninol (CAS No. 854760-84-2)[1]. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist, offering a deep, experience-driven framework for risk mitigation. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, ensuring every protocol you implement is a self-validating system of safety. This guide is built on the core principles of understanding the chemical's nature, anticipating potential exposures, and establishing a robust, multi-layered defense.

Foundational Hazard Analysis: Understanding Boc-L-4-Bromophenylalaninol

Boc-L-4-Bromophenylalaninol is a brominated, Boc-protected amino alcohol. While specific toxicity data for this compound is limited, a thorough risk assessment must be based on its structural components and the known hazards of analogous chemical classes, namely halogenated organic compounds.[2] The primary hazards involve irritation and potential harm from inhalation, skin contact, or ingestion.[3][4]

The tert-Butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, a common procedure in synthetic chemistry.[5] The brominated aromatic ring introduces potential for increased toxicity and environmental persistence compared to its non-halogenated counterpart. Therefore, we must treat this compound with a high degree of caution, assuming it poses the following risks until proven otherwise.

Hazard Type Potential Effect & Rationale Primary Exposure Routes
Skin Irritation/Corrosion May cause irritation upon contact. Brominated organic compounds can be corrosive.[2][6] Prolonged contact could lead to more severe effects.Direct contact with the solid or solutions.
Eye Damage/Irritation As a fine powder, the compound can easily become airborne and cause serious eye irritation or damage.[3][4][6]Airborne dust, splashes from solutions.
Respiratory Tract Irritation Inhalation of dust may cause respiratory irritation.[4][7] This is a significant risk when weighing or transferring the solid.Inhalation of airborne powder/aerosols.
Ingestion Hazard May be harmful if swallowed.[8] Accidental ingestion can occur via contaminated hands.Hand-to-mouth contact.
Reactivity While generally stable, it should be stored away from strong oxidizing agents, acids, and alkalis.[9][10]Improper storage or mixing.

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The choice of PPE is dictated by the specific task, the quantity of material being handled, and the potential for exposure. Below is a tiered approach to PPE selection.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Tasks (e.g., handling sealed containers, visual inspection)ANSI Z87.1 compliant safety glasses with side shields.[4][11]Standard nitrile gloves.[11]Knee-length laboratory coat.[11]Not typically required if handled in a well-ventilated area.
Medium-Exposure Tasks (e.g., weighing, preparing solutions, small-scale reactions <1g)Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][9]Chemical-resistant nitrile gloves. Inspect prior to use.[6]Chemical-resistant lab coat or apron over a standard lab coat.Work must be performed in a certified chemical fume hood.[12][13]
High-Exposure/Spill Scenarios (e.g., large-scale reactions, cleaning spills)Chemical splash goggles worn with a full-face shield.[14]Heavy-duty chemical-resistant gloves (e.g., neoprene or fluorinated rubber over nitrile).[10]Impervious, chemical-resistant clothing or suit.[3]A full-face respirator with appropriate cartridges may be required if exposure limits are exceeded or ventilation fails.[3]

The Safe Handling Workflow: A Step-by-Step Protocol

This workflow provides a procedural framework for safely handling Boc-L-4-Bromophenylalaninol, from initial preparation to final disposal. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Workflow Diagram

prep 1. Pre-Operation - Review SDS - Verify fume hood function - Assemble all materials don_ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Double Gloves (Nitrile) prep->don_ppe Proceed handling 3. Chemical Handling (in Fume Hood) - Weigh solid carefully - Prepare solution - Perform reaction don_ppe->handling Enter work area decon 4. Decontamination - Clean glassware - Wipe down work surface handling->decon Work complete disposal 5. Waste Disposal - Segregate solid/liquid waste - Dispose of contaminated PPE decon->disposal After cleaning doff_ppe 6. Doff PPE - Remove outer gloves - Remove coat/goggles - Remove inner gloves disposal->doff_ppe Waste secured wash 7. Final Wash - Wash hands thoroughly doff_ppe->wash Exit work area

Sources

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